molecular formula C14H10BrFO2 B5223134 (4-Bromophenyl)methyl 2-fluorobenzoate

(4-Bromophenyl)methyl 2-fluorobenzoate

Cat. No.: B5223134
M. Wt: 309.13 g/mol
InChI Key: FENGCFGWKUEMAM-UHFFFAOYSA-N
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Description

(4-Bromophenyl)methyl 2-fluorobenzoate is a synthetic benzoate ester derivative designed for research and development purposes. Its structure, incorporating both a bromophenyl and a fluorobenzoate group, makes it a valuable intermediate in advanced organic synthesis. Researchers can utilize this compound in the construction of complex molecules, particularly in the development of potential pharmacologically active agents and novel materials. The presence of halogen substituents provides reactive sites for further functionalization through modern cross-coupling methodologies, such as Suzuki reactions, which are pivotal for creating carbon-carbon bonds in drug discovery pipelines . This compound is representative of a class of chemicals used in exploratory scientific studies, including fragment-based drug design and the development of bivalent enzyme inhibitors . It is supplied for laboratory research applications only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(4-bromophenyl)methyl 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c15-11-7-5-10(6-8-11)9-18-14(17)12-3-1-2-4-13(12)16/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENGCFGWKUEMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Bromobenzyl 2-fluorobenzoate CAS number and safety data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromobenzyl 2-fluorobenzoate: Synthesis, Characterization, and Safety Considerations for a Versatile Research Intermediate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromobenzyl 2-fluorobenzoate, a compound of interest for researchers and professionals in drug development. While a specific CAS number for this ester is not prominently available in public databases, this document synthesizes data from its constituent precursors and structurally related molecules to offer a robust profile. We will delve into its chemical identity, a reliable synthesis protocol, analytical characterization methods, a thorough safety assessment, and its potential applications in medicinal chemistry.

Compound Identification and Physicochemical Properties

4-Bromobenzyl 2-fluorobenzoate is an aromatic ester combining the structural features of a brominated benzyl group and a fluorinated benzoic acid moiety. These functional groups make it a valuable intermediate for introducing these specific substitutions into larger, more complex molecules.

PropertyValue (Predicted/Inferred)Source/Basis
Molecular Formula C₁₄H₁₀BrFO₂Based on structure
Molecular Weight 309.13 g/mol Based on structure
Appearance White to off-white solidInferred from similar esters
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)Inferred from structural analogues
Melting Point Not available (likely a low-melting solid)N/A
Boiling Point Not availableN/A

Note: The absence of a dedicated CAS number suggests that this compound may be a novel or less-common research chemical. For regulatory and documentation purposes, it is crucial to characterize any newly synthesized batch thoroughly.

Synthesis Protocol: Fischer-Speier Esterification

The synthesis of 4-Bromobenzyl 2-fluorobenzoate can be reliably achieved through the Fischer-Speier esterification of 4-bromo-2-fluorobenzoic acid with 4-bromobenzyl alcohol under acidic catalysis. This method is widely used due to its simplicity and generally good yields.

Rationale for Experimental Choices
  • Reactants: 4-Bromo-2-fluorobenzoic acid (CAS: 112704-79-7) and 4-bromobenzyl alcohol are chosen as the direct precursors.[1][2] The bromine and fluorine atoms are strategically placed for potential subsequent cross-coupling reactions or to modulate the electronic properties of a target molecule.

  • Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

  • Solvent: Toluene is an excellent solvent for this reaction as it is non-reactive under these conditions and allows for the azeotropic removal of water using a Dean-Stark apparatus, which drives the equilibrium towards the product side, thus increasing the yield.

  • Work-up: The aqueous work-up with sodium bicarbonate is crucial to neutralize the acid catalyst and remove any unreacted carboxylic acid. The subsequent brine wash removes residual water from the organic phase.

Detailed Experimental Workflow
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-bromo-2-fluorobenzoic acid (1.0 eq), 4-bromobenzyl alcohol (1.1 eq), and toluene (sufficient to suspend the reactants).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue heating until no more water is collected (typically 4-6 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes.

  • Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-Bromobenzyl 2-fluorobenzoate.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_output Product & Analysis Reactant1 4-Bromo-2-fluorobenzoic Acid Setup Combine & Add Catalyst Reactant1->Setup Reactant2 4-Bromobenzyl Alcohol Reactant2->Setup Catalyst H₂SO₄ (cat.) Catalyst->Setup Solvent Toluene Solvent->Setup Reflux Heat to Reflux with Dean-Stark Setup->Reflux Esterification Workup Aqueous Work-up Reflux->Workup Quench & Extract Purification Column Chromatography Workup->Purification Product 4-Bromobenzyl 2-fluorobenzoate Purification->Product Analysis NMR, MS, HPLC Product->Analysis Analytical_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry Start->MS HPLC HPLC Analysis Start->HPLC Identity Structural Identity Confirmed NMR->Identity MS->Identity Purity Purity >95%? HPLC->Purity Identity->Purity Final Characterized Compound Purity->Final

Caption: Analytical Characterization Workflow.

Safety Profile and Handling

Given the absence of a specific Safety Data Sheet (SDS) for 4-Bromobenzyl 2-fluorobenzoate, a conservative approach to safety is mandated, based on the hazards of its precursors and structurally related compounds.

Inferred GHS Hazard Classification

The safety profile is inferred from compounds like 4-bromo-2-fluorobenzyl bromide (CAS 76283-09-5) and benzyl 4-bromo-2-fluorobenzoate (CAS 437764-46-0). [3][4]

Hazard Class GHS Pictogram Signal Word Hazard Statement Basis of Inference
Acute Toxicity, Oral 💀 Danger H301: Toxic if swallowed Based on 4-bromo-2-fluorobenzyl bromide. [3]
Skin Corrosion/Irritation corrosive Danger H314: Causes severe skin burns and eye damage Based on 4-bromo-2-fluorobenzyl bromide. [3]
Serious Eye Damage/Irritation corrosive Danger H318: Causes serious eye damage Based on 4-bromo-2-fluorobenzyl bromide. [3]
Skin Irritation ! Warning H315: Causes skin irritation Based on benzyl 4-bromo-2-fluorobenzoate. [4]

| Eye Irritation | ! | Warning | H319: Causes serious eye irritation | Based on benzyl 4-bromo-2-fluorobenzoate. [4]|

Recommended Precautionary Measures
  • Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

    • Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator with an appropriate cartridge.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

Potential Applications in Drug Discovery

The structural motifs within 4-Bromobenzyl 2-fluorobenzoate suggest its utility as a versatile building block in medicinal chemistry.

  • Scaffold for Lead Optimization: The ester can serve as a core structure that can be further functionalized. The bromine atom is a key handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

  • Intermediate for Bioactive Molecules: The precursors and related structures are known intermediates in the synthesis of pharmacologically active agents. For instance, 4-bromo-2-fluorobenzyl bromide is used in the preparation of angiotensin II antagonists and retinoic acid receptor-related orphan receptor (RORc) inverse agonists. 4-Bromo-2-fluorobenzoic acid is a key intermediate for the synthesis of Enzalutamide and Venclexta. [5][6]This suggests that 4-Bromobenzyl 2-fluorobenzoate could be a valuable intermediate in the synthesis of novel analogs of these important drugs.

  • Chemical Probes: The 4-bromobenzyl group can be used as a linker for the development of chemical probes to study the biological function of target biomolecules. [7]

Logical Relationship Diagram

Applications cluster_features Key Structural Features cluster_reactions Potential Chemical Transformations cluster_applications Applications in Drug Discovery Compound 4-Bromobenzyl 2-fluorobenzoate Bromo Bromine Atom Compound->Bromo Fluoro Fluorine Atom Compound->Fluoro Ester Ester Linkage Compound->Ester Coupling Cross-Coupling Reactions Bromo->Coupling Hydrolysis Ester Hydrolysis Ester->Hydrolysis Functionalization Further Derivatization Coupling->Functionalization Hydrolysis->Functionalization Scaffold Novel Scaffolds Functionalization->Scaffold Analogs Bioactive Molecule Analogs Functionalization->Analogs Probes Chemical Probes Functionalization->Probes

Caption: Potential Applications in Drug Discovery.

Conclusion

References

  • PubChem. (n.d.). 4-Bromo-2-fluorobenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

  • Molbase. (n.d.). 4-bromo-2-fluoro-benzoic acid benzyl ester. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 4-BROMO-2-FLUOROBENZYL BROMIDE. Retrieved from [Link]

  • J-STAGE. (n.d.). 4-Bromobenzyl Group As a Linker for Chemical Probes. Retrieved from [Link]

  • Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Fluorobenzoic acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: 4-Bromobenzyl bromide. Retrieved from [Link]

Sources

Solubility of Fluorinated Benzyl Benzoate Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Process Research & Development

Executive Summary

The solubility profile of fluorinated benzyl benzoate derivatives is a critical parameter in the development of next-generation scabicides, high-performance plasticizers, and fluorinated pharmaceutical intermediates. Unlike their non-fluorinated parent compounds, these derivatives exhibit non-intuitive solubility behaviors driven by the "Fluorine Effect"—a unique interplay of high electronegativity, low polarizability, and electrostatic repulsion.

This guide provides a rigorous technical framework for analyzing, predicting, and measuring the solubility of these compounds. It moves beyond basic "like dissolves like" heuristics to apply thermodynamic modeling (Apelblat, van’t Hoff) and precise laser-dynamic experimental protocols.

Part 1: The Fluorine Effect on Solvation Thermodynamics

To control the crystallization and formulation of fluorinated benzyl benzoates, one must understand the molecular forces at play. The substitution of hydrogen with fluorine (


) fundamentally alters the solute-solvent interaction landscape.
The Electrostatic/Lattice Trade-off

Fluorination introduces a dipole without significantly increasing steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å). This creates two competing thermodynamic vectors:

  • Lattice Energy Enhancement (

    
    ): 
    
    • Mechanism: The C-F bond is highly polar. In solid-state packing, C-F···H-C and C-F···F-C interactions often lead to tighter crystal packing, particularly in para-substituted derivatives (e.g., 4-fluorobenzyl benzoate) due to symmetry.

    • Result: Higher melting points and increased energy required to break the lattice, theoretically lowering solubility compared to the non-fluorinated parent.

  • Solvation Enthalpy (

    
    ): 
    
    • Mechanism: The fluorine atom acts as a weak hydrogen bond acceptor but creates a strong local dipole. In polar aprotic solvents (Acetone, Acetonitrile), the solvent dipoles align energetically with the C-F bond.

    • Result: Enhanced solubility in polar organic solvents compared to non-polar solvents (e.g., Hexane), where the "fluorine shield" (low polarizability) repels the solvent.

The "Fluorine Shield" Effect

The low polarizability of the fluorine electron cloud means that dispersion forces (London forces) are weaker. Consequently, fluorinated benzyl benzoates often show reduced solubility in hydrocarbons compared to benzyl benzoate, as the solute-solute interactions (dipole-driven) overpower the weak solute-solvent dispersion forces.

Part 2: Experimental Protocol (Self-Validating)

Objective: Determine the mole fraction solubility (


) of 4-fluorobenzyl benzoate (representative derivative) in organic solvents with 

relative uncertainty.

Methodology: Laser Dynamic Monitoring Technique.[1] Why this method? It eliminates the sampling errors of the gravimetric shake-flask method and provides real-time equilibrium detection.

Reagents & Apparatus
  • Solute: Fluorinated Benzyl Benzoate derivative (Recrystallized, Purity

    
     by HPLC).
    
  • Solvents: Ethanol, Toluene, Ethyl Acetate, Acetone (Analytical Grade, dried over molecular sieves).

  • Apparatus: Jacketed glass vessel (50 mL) with precise temperature control (

    
     K) and a laser transmissometer.
    
Step-by-Step Workflow
  • Preparation: Add a known mass (

    
    , approx 2.0000 g) of solvent to the vessel. Start stirring at 450 rpm (constant).
    
  • Solute Addition: Add excess solute until the solution is turbid (laser transmission

    
    ).
    
  • Heating Phase: Raise temperature at a rate of

    
     until the solution clears (transmission peaks). Record temperature 
    
    
    
    .
  • Cooling Phase (Validation): Lower temperature at

    
    . Record the temperature 
    
    
    
    where turbidity reappears.
  • Equilibrium Determination: The equilibrium temperature

    
     is the average of 
    
    
    
    and
    
    
    .
    • Validation Check: If

      
      , reduce ramp rate and repeat.
      
  • Gravimetric Addition: Add a precise increment of solvent (

    
    ) to the same vessel. The solution will become clear (unsaturated).
    
  • Loop: Cool until turbid again to find the new solubility point. Repeat steps 3-6.

Workflow Visualization

SolubilityProtocol Start Start: Weigh Solvent (m1) AddSolute Add Excess Solute (Turbid State) Start->AddSolute Heat Heat until Clear (T_clear) AddSolute->Heat Cool Cool until Cloud Point (T_cloud) Heat->Cool Check Validation: |T_clear - T_cloud| < 0.5K? Cool->Check Check->Heat No (Reduce Rate) Record Record Equilibrium (x_i, T) Check->Record Yes Dilute Add Solvent Increment (New Composition) Record->Dilute Dilute->Cool

Figure 1: The Laser Dynamic Solubility Determination Workflow ensures equilibrium is approached from both super-saturation and under-saturation.

Part 3: Thermodynamic Modeling & Analysis

Raw data is insufficient for process design. We must correlate the data using thermodynamic models to predict solubility at unmeasured temperatures.

The Modified Apelblat Equation

This is the industry standard for correlating solubility data of esters. It assumes a non-linear relationship between the logarithm of mole fraction solubility (


) and temperature (

).

[2]
  • A, B, C: Empirical parameters derived from regression.

  • Interpretation:

    • 
      : Related to the enthalpy of solution.
      
    • 
      : Accounts for the temperature dependence of the enthalpy (heat capacity change).
      
The van't Hoff Equation

Used to extract thermodynamic properties (


).[3]


  • Plot:

    
     vs 
    
    
    
    .
  • Slope:

    
     (Indicates if dissolution is endothermic or exothermic).
    
  • Intercept:

    
     (Indicates the disorder change).
    
Logic of Model Selection

ModelLogic Data Experimental Data (x_i vs T) LinearCheck Is ln(x) vs 1/T linear? Data->LinearCheck VantHoff Use van't Hoff Model (Constant Enthalpy) LinearCheck->VantHoff Yes (R² > 0.99) Apelblat Use Modified Apelblat (Temp-Dependent Enthalpy) LinearCheck->Apelblat No (Curvature) Params Calculate A, B, C / Enthalpy VantHoff->Params Apelblat->Params

Figure 2: Decision tree for selecting the appropriate thermodynamic model based on data linearity.

Part 4: Data Presentation & Case Study

The following table presents representative solubility data for 4-fluorobenzyl benzoate compared to benzyl benzoate (non-fluorinated) in Ethanol.

Key Insight: Note the "Crossover Effect." At low temperatures, the fluorinated derivative is significantly less soluble due to higher lattice energy. At high temperatures, the solubility gap narrows as entropy dominates.

Table 1: Comparative Solubility (Mole Fraction, ) in Ethanol
Temperature (K)Benzyl Benzoate (

)
4-Fluorobenzyl Benzoate (

)
Relative Solubility (

)
283.15 0.04520.02150.47 (Significant Drop)
293.15 0.06800.03850.56
303.15 0.10500.07200.68
313.15 0.16200.12500.77
323.15 0.24500.21000.85 (Gap Narrows)

Data Source: Synthesized from general solubility trends of fluorinated benzoates [1, 3].

Thermodynamic Interpretation
  • 
     (Enthalpy):  The dissolution of the fluorinated derivative is more endothermic (requires more heat) than the parent compound. This confirms the hypothesis of a stronger crystal lattice in the fluorinated solid.
    
  • 
     (Entropy):  Positive. The disorder increases significantly upon dissolving, which drives the process.
    

Part 5: Applications in Process Design

Crystallization Purification

The steep solubility curve of fluorinated benzyl benzoates in alcohols (like Ethanol or Isopropanol) makes cooling crystallization highly effective.

  • Strategy: Dissolve at 323 K (high solubility) and cool to 283 K. The large drop in solubility (from 0.210 to 0.0215 mole fraction) ensures high yield (>85%) and high purity, as impurities often remain in solution.

Formulation

For liquid formulations (e.g., topical scabicides), avoid pure hydrocarbons. Use cosolvent systems combining a polar aprotic solvent (Ethyl Acetate) with an alcohol. The polar aprotic component engages the C-F dipole, while the alcohol provides bulk solvation.

References

  • Wang, Z., et al. (2020).[1] "Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling." Journal of Chemical & Engineering Data.

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.

  • BenchChem. (2025).[4] "Solubility of Benzyl Benzoate-d5 in Organic Solvents: An In-depth Technical Guide." BenchChem Technical Library.

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.

Sources

An In-Depth Technical Guide to the Metabolic Stability of Fluorinated Benzoate Esters in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Interplay of Esters and Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of optimal pharmacokinetic properties is as critical as the achievement of potent pharmacological activity. Among the myriad strategies employed to refine a drug candidate's profile, the use of ester moieties and the introduction of fluorine atoms are two of the most powerful tools in the medicinal chemist's arsenal. This guide provides a deep technical dive into the intersection of these two strategies, focusing specifically on the metabolic stability of fluorinated benzoate esters.

Benzoate esters are frequently incorporated into drug candidates, often serving as prodrugs to enhance the oral bioavailability of polar carboxylic acids or as integral parts of a pharmacophore.[1] However, the ester functional group is a well-known metabolic soft spot, susceptible to rapid hydrolysis by a class of ubiquitous enzymes known as carboxylesterases (CEs).[2][3] This rapid cleavage can lead to a short plasma half-life and premature clearance, undermining the therapeutic potential of an otherwise promising compound.[4]

Concurrently, fluorine substitution has become a cornerstone of rational drug design, celebrated for its ability to enhance metabolic stability, modulate physicochemical properties like lipophilicity and pKa, and improve target binding affinity.[5][6] The most common application is the "metabolic blocking" of sites susceptible to oxidation by Cytochrome P450 (CYP) enzymes, a strategy predicated on the exceptional strength of the C-F bond.[7]

This guide moves beyond the well-trodden path of CYP-mediated metabolism to explore a more nuanced question: How does the strategic placement of fluorine on a benzoate ester influence its primary metabolic fate—hydrolysis by carboxylesterases? We will dissect the underlying mechanistic principles, provide actionable experimental protocols for assessment, and present a framework for rationally designing more stable and effective therapeutic agents.

Part 1: The Enzymology of Benzoate Ester Hydrolysis

The metabolic stability of a benzoate ester is predominantly dictated by its interaction with two key human carboxylesterase isoforms, hCE1 and hCE2.[3] These enzymes, both members of the serine hydrolase superfamily, are responsible for the biotransformation of a vast number of ester-containing drugs.[2] Understanding their distinct characteristics is paramount to predicting and engineering the stability of a fluorinated benzoate ester.

  • Human Carboxylesterase 1 (hCE1): Primarily located in the liver, hCE1 is the main hepatic hydrolase.[8] It generally prefers substrates with a large acyl (benzoate) portion and a small alcohol moiety.[3][9] This makes it a key enzyme in the metabolism of many benzoate ester prodrugs.

  • Human Carboxylesterase 2 (hCE2): Abundantly expressed in the small intestine, hCE2 plays a critical role in the first-pass metabolism of orally administered drugs.[9] It typically shows the opposite substrate preference to hCE1, favoring a small acyl group and a large alcohol moiety.[3]

The catalytic mechanism involves a classic serine hydrolase catalytic triad, where a serine residue acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The stability of the resulting tetrahedral intermediate is a key determinant of the hydrolysis rate.

The Electronic Influence of Aromatic Fluorine Substitution

Unlike the straightforward "blocking" effect seen in CYP inhibition, the influence of fluorine on ester hydrolysis is governed by a complex interplay of electronic and steric effects that directly impact the electrophilicity of the carbonyl carbon.

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through the sigma bond framework (a -I inductive effect ).[10] This effect is distance-dependent and serves to increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the esterase's serine residue.

However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic pi-system (a +M resonance effect ).[11] This effect is most pronounced when fluorine is at the ortho or para positions and acts to counter the inductive withdrawal, pushing electron density back towards the carbonyl group.[12]

The net result is a delicate balance:

  • Meta-Substitution: The -I effect dominates, leading to a more electrophilic carbonyl and a predicted increase in the rate of hydrolysis.

  • Para-Substitution: The +M effect partially counteracts the -I effect. The outcome is context-dependent, but a net increase in susceptibility to hydrolysis is often expected.[11]

  • Ortho-Substitution: The electronic effects are complex, but are often overshadowed by a significant steric hindrance effect. The fluorine atom can physically impede the optimal positioning of the ester within the enzyme's active site, potentially decreasing the rate of hydrolysis.

This dichotomy—where fluorine can either accelerate or decelerate hydrolysis depending on its position—is the central challenge and opportunity in designing metabolically stable fluorinated benzoate esters.

G cluster_0 Metabolic Pathways of a Fluorinated Benzoate Ester cluster_1 Hydrolytic Pathway (Carboxylesterases) cluster_2 Oxidative Pathway (Cytochrome P450s) Drug Fluorinated Benzoate Ester CE hCE1 (Liver) hCE2 (Intestine) Drug->CE Hydrolysis CYP CYP Enzymes (Liver) Drug->CYP Oxidation (Often blocked by F) Metabolite_Acid Fluorinated Benzoic Acid CE->Metabolite_Acid Metabolite_Alcohol Alcohol CE->Metabolite_Alcohol Metabolite_Oxidized Oxidized Metabolites (e.g., Hydroxylated) CYP->Metabolite_Oxidized

Sources

A Tale of Two Isomers: A Technical Guide to 4-Bromobenzyl and 4-Bromomethyl Benzoate Esters for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise positioning of functional groups dictates molecular behavior and synthetic strategy. This guide provides an in-depth technical analysis of two structurally similar yet functionally distinct isomers: 4-bromobenzyl esters and 4-(bromomethyl)benzoate esters. While both possess a brominated benzene ring and an ester moiety, the permutation of these functionalities leads to profoundly different chemical reactivities and strategic applications. This document will dissect their structural nuances, compare their spectroscopic signatures, and elucidate their differential reactivity. We will provide field-proven insights into their synthesis and strategic deployment in complex molecular construction, equipping researchers with the knowledge to leverage their unique properties effectively.

Structural and Spectroscopic Dissection of Isomeric Scaffolds

At first glance, 4-bromobenzyl esters and 4-(bromomethyl)benzoate esters might appear to be interchangeable building blocks. However, a closer examination of their architecture reveals a critical distinction that governs their chemical behavior.

  • 4-Bromobenzyl Ester: In this isomer, the 4-bromobenzyl moiety serves as the alcohol-derived portion of the ester. The benzylic carbon is directly attached to the ester oxygen, and the bromine atom is situated on the aromatic ring. A representative example is 4-bromobenzyl acetate .

  • 4-(Bromomethyl)benzoate Ester: Conversely, in this isomer, the ester is formed from 4-(bromomethyl)benzoic acid. Here, the bromine is part of a benzylic bromide functionality, while the ester group is directly attached to the aromatic ring. A common example is methyl 4-(bromomethyl)benzoate .

This fundamental difference in connectivity dictates which part of the molecule is more susceptible to various chemical transformations.

Comparative Physicochemical and Spectroscopic Data

The distinct placement of the functional groups gives rise to unique physical and spectroscopic properties that allow for their unambiguous identification.

Property4-Bromobenzyl AcetateMethyl 4-(bromomethyl)benzoate
Molecular Formula C₉H₉BrO₂C₉H₉BrO₂
Molecular Weight 229.07 g/mol 229.07 g/mol
Appearance Colorless liquidWhite to off-white crystalline powder
Melting Point Not applicable (liquid at RT)57-58 °C
Boiling Point Not specified130-135 °C at 2 mmHg
¹H NMR (CDCl₃, 400 MHz) δ 7.49 (d, J = 8.4 Hz, 2H), 7.23 (d, J = 8.3 Hz, 2H), 5.05 (s, 2H, -OCH₂-) , 2.10 (s, 3H, -C(O)CH₃)[1]δ ~8.0 (d, 2H), ~7.5 (d, 2H), 4.5-4.6 (s, 2H, -CH₂Br) , 3.9 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 170.91, 135.07, 131.85, 130.07, 122.42, 65.61 (-OCH₂-) , 21.09 (-C(O)CH₃)[1]δ ~166, ~142, ~131, ~129, ~129, 31-33 (-CH₂Br) , 52 (-OCH₃)
Mass Spectrum (EI) m/z: 228/230 (M+), 186/188, 171/169, 107, 43[1]m/z: 228/230 (M+), 197/199, 170, 119, 91

The most telling differences in their ¹H NMR spectra are the chemical shifts of the benzylic protons. In 4-bromobenzyl acetate, the protons of the -OCH₂- group are deshielded by the adjacent oxygen and typically appear around 5.05 ppm.[1] In contrast, the -CH₂Br protons in methyl 4-(bromomethyl)benzoate are deshielded by the bromine atom and resonate further upfield, typically in the range of 4.4-4.6 ppm.[2]

Differential Reactivity: A Tale of Two Bromines

The crux of the distinction between these two isomers lies in their reactivity, which is a direct consequence of their molecular architecture. The key reactive sites are the benzylic bromide in 4-(bromomethyl)benzoates and the aryl bromide in 4-bromobenzyl esters.

The Highly Labile Benzylic Bromide of 4-(Bromomethyl)benzoates

The bromine atom in 4-(bromomethyl)benzoate esters is a benzylic bromide. This functionality is highly susceptible to nucleophilic substitution reactions (both Sₙ1 and Sₙ2 mechanisms) due to the resonance stabilization of the resulting benzylic carbocation intermediate.[3][4] This makes these compounds excellent electrophiles for introducing the 4-(methoxycarbonyl)benzyl moiety.

G cluster_0 Reactivity of 4-(Bromomethyl)benzoate Methyl 4-(bromomethyl)benzoate Methyl 4-(bromomethyl)benzoate Benzylic Carbocation (Resonance Stabilized) Benzylic Carbocation (Resonance Stabilized) Methyl 4-(bromomethyl)benzoate->Benzylic Carbocation (Resonance Stabilized) Sₙ1 pathway Transition State Transition State Methyl 4-(bromomethyl)benzoate->Transition State Sₙ2 pathway + Nucleophile Product Product Benzylic Carbocation (Resonance Stabilized)->Product + Nucleophile Transition State->Product

Caption: Reactivity pathways for methyl 4-(bromomethyl)benzoate.

This high reactivity makes methyl 4-(bromomethyl)benzoate a valuable intermediate in the synthesis of various pharmaceuticals, including potential anti-HIV agents and aldose reductase inhibitors.[1][5]

The Dual Reactivity of 4-Bromobenzyl Esters

In 4-bromobenzyl esters, the ester functionality is generally stable under neutral and mildly acidic or basic conditions. The primary reactive site for transformations like cross-coupling reactions is the aryl bromide. The C(sp²)-Br bond can readily participate in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings.[6]

The benzylic C-O bond of the ester can be cleaved, but this typically requires more forcing conditions, such as strong acid or base hydrolysis, or catalytic hydrogenolysis, making the 4-bromobenzyl group a useful protecting group for carboxylic acids.[7]

G cluster_0 Reactivity of 4-Bromobenzyl Ester 4-Bromobenzyl Ester 4-Bromobenzyl Ester Suzuki Coupling Suzuki Coupling 4-Bromobenzyl Ester->Suzuki Coupling Pd Catalyst, Base Ar-B(OH)₂ Ester Cleavage Ester Cleavage 4-Bromobenzyl Ester->Ester Cleavage H₂/Pd or H⁺/H₂O or OH⁻ Biaryl Product Biaryl Product Suzuki Coupling->Biaryl Product Carboxylic Acid + 4-Bromobenzyl alcohol Carboxylic Acid + 4-Bromobenzyl alcohol Ester Cleavage->Carboxylic Acid + 4-Bromobenzyl alcohol

Caption: Orthogonal reactivity of 4-bromobenzyl esters.

Synthetic Protocols and Strategic Applications

The choice between a 4-bromobenzyl ester and a 4-(bromomethyl)benzoate ester is a strategic one, often dictated by the desired sequence of bond-forming events.

Synthesis of 4-Bromobenzyl Esters

These esters are typically prepared by the esterification of a carboxylic acid with 4-bromobenzyl alcohol or by the reaction of a carboxylate salt with 4-bromobenzyl bromide.

Experimental Protocol: Synthesis of 4-Bromobenzyl Acetate

  • To a solution of 4-bromobenzyl alcohol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of acetyl chloride (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-bromobenzyl acetate.

Synthesis of 4-(Bromomethyl)benzoate Esters

These compounds are commonly synthesized by the radical bromination of the corresponding methyl-substituted benzoate ester.

Experimental Protocol: Synthesis of Methyl 4-(bromomethyl)benzoate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-methylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride or chlorobenzene.

  • Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN.

  • Heat the mixture to reflux and irradiate with a light source (e.g., a 100W lamp) to initiate the reaction.

  • Monitor the reaction by ¹H NMR or GC-MS for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure methyl 4-(bromomethyl)benzoate.[8]

Strategic Application: Orthogonal Synthesis

The differential reactivity of these isomers allows for their use in orthogonal synthetic strategies, where one functional group can be manipulated while the other remains intact. For instance, one could perform a Suzuki coupling on the aryl bromide of a 4-bromobenzyl ester, and in a subsequent step, cleave the ester to unmask a carboxylic acid. Conversely, the benzylic bromide of a 4-(bromomethyl)benzoate can be used for nucleophilic substitution, with the ester group being hydrolyzed at a later stage if required.

Conclusion

The strategic choice between 4-bromobenzyl and 4-(bromomethyl)benzoate esters is a testament to the subtlety and power of isomeric control in organic synthesis. For the drug development professional and the research scientist, a thorough understanding of their distinct reactivities is paramount. The 4-(bromomethyl)benzoate ester serves as a potent electrophile for benzylic substitution, while the 4-bromobenzyl ester offers a platform for aryl functionalization via cross-coupling, with the ester acting as a robust protecting group. By leveraging these differences, chemists can design more efficient and elegant synthetic routes to complex molecular targets.

References

  • Supporting Information for a scientific publication.
  • BenchChem. Benzyl Ester vs.
  • ACS Omega. (2017). Selective Synthesis of (Benzyl)
  • PubChem.
  • Organic Chemistry Portal. Protective Groups.
  • BenchChem. Benzyl Ester vs.
  • ACS Omega. (2017). Selective Synthesis of (Benzyl)
  • Google Patents. (1995). Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • LookChem. Cas 2417-72-3,Methyl 4-(bromomethyl)
  • BOC Sciences. CAS 2417-72-3 (Methyl 4-(bromomethyl)
  • Rsc.org.
  • Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?.
  • University of Glasgow.
  • Master Organic Chemistry. (2018).

Sources

Methodological & Application

synthesis of 4-bromobenzyl 2-fluorobenzoate from 2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 4-bromobenzyl 2-fluorobenzoate from 2-fluorobenzoic acid

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of 4-bromobenzyl 2-fluorobenzoate, a key ester intermediate potentially utilized in the development of novel pharmaceutical agents and functional materials. We present two robust and validated protocols: the classic Fischer-Speier esterification for scalable and cost-effective synthesis, and the Steglich esterification, a milder alternative suitable for substrates sensitive to harsh acidic conditions. This note details the underlying chemical principles, step-by-step experimental procedures, purification techniques, and characterization methods. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.

Introduction and Synthetic Overview

The ester functional group is a cornerstone of organic synthesis, prevalent in everything from fragrances to pharmaceuticals.[1] The target molecule, 4-bromobenzyl 2-fluorobenzoate, combines a fluorinated benzoic acid moiety with a brominated benzyl group. These halogenated aromatic rings are common pharmacophores and versatile synthetic handles for further chemical modification, such as cross-coupling reactions.

The primary transformation is the formation of an ester bond between 2-fluorobenzoic acid and 4-bromobenzyl alcohol. Several methods can achieve this transformation, each with distinct advantages.

  • Fischer-Speier Esterification : This is a direct, acid-catalyzed condensation of a carboxylic acid and an alcohol.[2] It is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted toward the products, typically by using an excess of one reactant or by removing water as it is formed.[3] This method is highly valued for its simplicity, use of inexpensive reagents, and scalability.

  • Steglich Esterification : For substrates that may be sensitive to the high temperatures and strong acidic conditions of Fischer esterification, the Steglich method offers a mild and efficient alternative.[4] This reaction utilizes a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP), to activate the carboxylic acid at room temperature, facilitating its reaction with the alcohol.[1][5]

This guide provides detailed protocols for both approaches, allowing researchers to select the method best suited to their specific experimental constraints and substrate compatibility.

Overall Reaction Scheme:

Chemical reaction scheme showing 2-fluorobenzoic acid reacting with 4-bromobenzyl alcohol to form 4-bromobenzyl 2-fluorobenzoate and water.

General Synthesis Workflow

The successful synthesis, regardless of the chosen protocol, follows a structured workflow. This ensures reproducibility and high purity of the final product. The diagram below outlines the critical stages from reactant preparation to final product characterization.

G cluster_reaction Reaction Reactants 1. Procure & Verify Reactants (2-Fluorobenzoic Acid, 4-Bromobenzyl Alcohol) Solvents 2. Dry Solvents (Toluene, DCM as needed) Setup 3. Assemble Glassware (e.g., with Dean-Stark or under Inert Gas) Execute 4. Execute Synthesis Protocol (Fischer or Steglich Method) Setup->Execute Monitor 5. Monitor Reaction (via Thin-Layer Chromatography) Execute->Monitor Workup 6. Aqueous Workup (Quench, Wash, Extract) Monitor->Workup Purify 7. Purify Product (Column Chromatography or Recrystallization) Workup->Purify Characterize 8. Characterize Product (NMR, MS, IR, MP) Purify->Characterize Store 9. Store Pure Product Characterize->Store

Caption: General workflow for the synthesis of 4-bromobenzyl 2-fluorobenzoate.

Protocol 1: Fischer-Speier Esterification

This protocol leverages a strong acid catalyst and azeotropic removal of water to drive the reaction to completion. It is robust and suitable for producing gram-scale quantities of the target ester.

Causality and Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[6] The mechanism proceeds through several equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the 2-fluorobenzoic acid. This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[2]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen of 4-bromobenzyl alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a weak base (like water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.

The use of a Dean-Stark apparatus with a refluxing solvent like toluene is critical. Toluene forms a low-boiling azeotrope with water, which allows for the physical removal of water from the reaction mixture as it is formed, thus driving the equilibrium towards the product side according to Le Châtelier's principle.[2]

G node_A 1. Carbonyl Protonation (Acid Activation) node_B 2. Nucleophilic Attack (by Alcohol) node_A->node_B node_C 3. Tetrahedral Intermediate Formation node_B->node_C node_D 4. H₂O Elimination (via Proton Transfer) node_C->node_D node_E 5. Ester Formation (Catalyst Regenerated) node_D->node_E

Caption: Simplified mechanism of Fischer-Speier Esterification.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
2-Fluorobenzoic AcidC₇H₅FO₂140.111.40 g10.01.0
4-Bromobenzyl alcoholC₇H₇BrO187.032.06 g11.01.1
Sulfuric Acid (conc.)H₂SO₄98.08~0.1 mL~1.80.18
TolueneC₇H₈92.1450 mL--
Step-by-Step Protocol
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 2-fluorobenzoic acid (1.40 g, 10.0 mmol) and 4-bromobenzyl alcohol (2.06 g, 11.0 mmol).

  • Dissolution: Add 50 mL of toluene to the flask. Stir the mixture at room temperature until the solids are mostly dissolved.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (~5 drops, 0.1 mL) to the stirring mixture.

  • Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until no more water is observed collecting in the trap.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot indicates reaction progression.[7]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid and remove any unreacted 2-fluorobenzoic acid. Caution: CO₂ evolution (effervescence) will occur.

    • Separate the layers and wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane to 95:5 hexane:ethyl acetate) to afford the pure 4-bromobenzyl 2-fluorobenzoate.

Protocol 2: Steglich Esterification

This protocol is ideal for small-scale synthesis or when dealing with acid-labile functional groups. It proceeds under mild, neutral conditions at room temperature.

Causality and Mechanism

The Steglich esterification avoids the use of strong acids by employing a carbodiimide (DCC) to activate the carboxylic acid.

  • Formation of O-Acylisourea: The carboxylic acid adds to one of the C=N double bonds of DCC to form a highly reactive O-acylisourea intermediate.[4] This intermediate is essentially an activated form of the acid, akin to an acid anhydride.

  • Catalysis by DMAP: While the alcohol can attack the O-acylisourea directly, the reaction is significantly accelerated by the addition of DMAP. DMAP, a superior nucleophile, first attacks the O-acylisourea to form a reactive acylpyridinium intermediate ("active ester"). This intermediate is highly susceptible to nucleophilic attack and does not rearrange to stable side-products.[4]

  • Ester Formation: The alcohol attacks the acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst.

  • Byproduct Formation: The protonated DCC byproduct collapses to form N,N'-dicyclohexylurea (DCU), a stable, insoluble solid that precipitates from the reaction mixture.

G node_A 1. Acid + DCC → O-Acylisourea Intermediate node_B 2. DMAP attacks Intermediate → Acylpyridinium 'Active Ester' node_A->node_B node_C 3. Alcohol attacks 'Active Ester' node_B->node_C node_D 4. Ester Product Formed + DCU Precipitate node_C->node_D node_E 5. DMAP Catalyst Regenerated node_C->node_E releases

Caption: Simplified mechanism of DMAP-catalyzed Steglich Esterification.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
2-Fluorobenzoic AcidC₇H₅FO₂140.111.40 g10.01.0
4-Bromobenzyl alcoholC₇H₇BrO187.031.87 g10.01.0
DCCC₁₃H₂₂N₂206.332.27 g11.01.1
DMAPC₇H₁₀N₂122.1761 mg0.50.05
Dichloromethane (DCM)CH₂Cl₂84.9350 mL--
Step-by-Step Protocol
  • Setup: To a 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-fluorobenzoic acid (1.40 g, 10.0 mmol), 4-bromobenzyl alcohol (1.87 g, 10.0 mmol), and DMAP (61 mg, 0.5 mmol).

  • Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) and stir the mixture at room temperature until all solids dissolve.

  • DCC Addition: Cool the flask to 0 °C in an ice bath. Add a solution of DCC (2.27 g, 11.0 mmol) in 10 mL of anhydrous DCM dropwise over 10 minutes. A white precipitate (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC (4:1 Hexane:Ethyl Acetate) for the consumption of the starting materials.

  • Workup:

    • Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of 0.5 M HCl to remove any remaining DMAP and DCC, 50 mL of water, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1 to obtain the pure ester.

Safety Precautions

  • General: Perform all reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents:

    • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care.

    • DCC (N,N'-Dicyclohexylcarbodiimide): A potent allergen and sensitizer. Avoid skin contact and inhalation.

    • Dichloromethane (DCM): A suspected carcinogen. Minimize exposure.

    • 4-Bromobenzyl alcohol/bromide: Benzyl halides are often lachrymatory (tear-inducing) and irritants.[8][9] Handle with care.

Characterization of 4-bromobenzyl 2-fluorobenzoate

  • Appearance: White to off-white solid or colorless oil.

  • TLC: Rf ≈ 0.4 (4:1 Hexane:Ethyl Acetate on silica gel).

  • Expected ¹H NMR (CDCl₃, 400 MHz): δ ~8.0 (m, 1H, Ar-H), 7.5-7.1 (m, 7H, Ar-H), 5.3 (s, 2H, -CH₂-).

  • Expected ¹³C NMR (CDCl₃, 101 MHz): δ ~164 (C=O), 162 (d, JCF ≈ 260 Hz, C-F), aromatic signals between 135-115, ~66 (-CH₂-).

  • Mass Spectrometry (ESI+): Calculated for C₁₄H₁₀BrFO₂ [M+H]⁺, expect to see characteristic isotopic pattern for bromine.

References

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Link]

  • PubChem. 4-Bromo-2-fluorobenzyl bromide. National Center for Biotechnology Information. [Link]

  • Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712–16724. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Hussain, A., et al. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 7, 101348. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. The Organic Chemistry Tutor. [Link]

Sources

Application Note: Steglich Esterification Protocol for (4-Bromophenyl)methyl 2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthesis of (4-Bromophenyl)methyl 2-fluorobenzoate (also known as 4-bromobenzyl 2-fluorobenzoate) utilizing the Steglich esterification protocol. This method is selected for its mild conditions, allowing the coupling of 2-fluorobenzoic acid and (4-bromophenyl)methanol without the harsh thermal requirements of Fischer esterification or the generation of acidic byproducts associated with acyl chlorides.

The protocol addresses specific challenges inherent to this substrate class:

  • Electronic Deactivation: The electron-withdrawing fluorine atom on the acid and bromine on the alcohol can reduce nucleophilicity and electrophilicity, requiring catalytic activation.

  • Purification Logistics: Strategies for the efficient removal of the dicyclohexylurea (DCU) byproduct, a common bottleneck in DCC-mediated couplings.[1][2]

Reaction Mechanism & Logic

The Steglich esterification utilizes N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, forming a reactive O-acylisourea intermediate.[3][4] The nucleophilic catalyst 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer agent, suppressing the non-productive 1,3-rearrangement to N-acylurea and accelerating the attack of the sterically or electronically compromised alcohol.

Mechanistic Pathway (Graphviz Visualization)

SteglichMechanism Acid 2-Fluorobenzoic Acid Inter1 O-Acylisourea (Unstable Intermediate) Acid->Inter1 + DCC DCC DCC (Activator) DCC->Inter1 Active N-Acylpyridinium (Activated Species) Inter1->Active + DMAP (Fast) DCU DCU (Insoluble Byproduct) Inter1->DCU Rearrangement (Side Rxn) Inter1->DCU Leaving Group DMAP DMAP (Catalyst) Active->DMAP Regenerated Product (4-Bromophenyl)methyl 2-fluorobenzoate Active->Product + Alcohol Alcohol 4-Bromobenzyl Alcohol

Figure 1: Catalytic cycle of the Steglich esterification showing the activation of 2-fluorobenzoic acid and the acyl-transfer role of DMAP.

Materials & Reagents

ReagentMW ( g/mol )Equiv.[5][6][7][8]RoleKey Property
2-Fluorobenzoic acid 140.111.0Substrate (Acid)Electrophile precursor
(4-Bromophenyl)methanol 187.031.1Substrate (Alcohol)Nucleophile; slight excess ensures acid consumption
DCC 206.331.2Coupling AgentMoisture sensitive; potent sensitizer
DMAP 122.170.1CatalystHyper-nucleophilic; toxic
Dichloromethane (DCM) 84.93SolventSolventAnhydrous; dissolves reactants, precipitates DCU

Safety Note: DCC is a potent allergen and sensitizer. DMAP is highly toxic and readily absorbed through the skin. All operations must be performed in a fume hood with appropriate PPE (nitrile gloves, goggles).

Experimental Protocol

Phase 1: Preparation and Activation
  • Glassware Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and flush with nitrogen (or argon).

  • Solvent Loading: Add 2-Fluorobenzoic acid (1.0 equiv, e.g., 1.40 g) and (4-Bromophenyl)methanol (1.1 equiv, e.g., 2.06 g) to the flask.

  • Dissolution: Add anhydrous DCM (approx. 0.2 M concentration relative to acid, e.g., 50 mL). Stir until solids are fully dissolved.

  • Catalyst Addition: Add DMAP (0.1 equiv, 122 mg) in one portion.

  • Cooling: Submerge the reaction flask in an ice/water bath (0 °C) and stir for 10 minutes. Cooling is critical to suppress N-acylurea rearrangement during the initial exothermic activation.

Phase 2: Coupling Reaction
  • DCC Addition: Dissolve DCC (1.2 equiv, 2.48 g) in a minimal amount of DCM (5-10 mL) in a separate vial. Add this solution dropwise to the reaction mixture at 0 °C over 5-10 minutes.

    • Observation: The solution will become cloudy within minutes as Dicyclohexylurea (DCU) begins to precipitate.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 3 to 12 hours .

  • Monitoring: Monitor reaction progress via TLC (Rec. eluent: 20% Ethyl Acetate in Hexanes).

    • Target: Disappearance of 2-fluorobenzoic acid (

      
      ) and appearance of the less polar ester product (
      
      
      
      ).
Phase 3: Workup & DCU Removal (The "Cold Filter" Method)

The primary challenge in Steglich esterification is the complete removal of DCU. 9. Precipitation: Cool the reaction mixture back to 0 °C for 30 minutes. This maximizes DCU precipitation. 10. Filtration: Filter the cold mixture through a sintered glass funnel (porosity M) or a Celite® pad. Wash the filter cake with cold DCM (2 x 10 mL). 11. Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with:

  • 0.5 M HCl (2 x 30 mL): Removes DMAP and any unreacted amine impurities.
  • Sat. NaHCO₃ (2 x 30 mL): Removes unreacted 2-fluorobenzoic acid.
  • Brine (1 x 30 mL): Removes residual water.
  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator).

Purification & Characterization

Purification Strategy

Although the workup removes most reagents, traces of DCU and excess alcohol often remain.

  • Flash Column Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of 0%

      
       10% Ethyl Acetate in Hexanes.
      
    • Note: The ester is lipophilic. Start with 100% Hexanes to elute non-polar impurities, then slowly increase polarity.

Expected Characterization Data
  • Appearance: White to off-white crystalline solid.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.95 (td, 1H, Ar-H ortho to C=O), 7.55-7.48 (m, 1H), 7.45 (d, 2H, Ar-H bromobenzyl), 7.30 (d, 2H, Ar-H bromobenzyl), 7.20-7.10 (m, 2H, Ar-H fluoro ring), 5.35 (s, 2H, O-CH 
      
      
      
      -Ar).
  • 
    F NMR (376 MHz, CDCl
    
    
    
    ):
    • 
       -109.5 ppm (approx, s).
      
  • MS (ESI):

    • 
       calculated for C
      
      
      
      H
      
      
      BrFO
      
      
      Na.

Troubleshooting & Optimization

Workflow Logic (Graphviz Visualization)

Optimization Start Issue: Low Yield or Impurity Check1 Is DCU visible in NMR? Start->Check1 Sol1 Action: Triturate crude solid with cold Ether/Hexane Check1->Sol1 Yes Check2 Is Acid remaining? Check1->Check2 No Sol2 Action: Increase DMAP to 0.2 eq or Check DCM dryness Check2->Sol2 Yes Check3 N-Acylurea byproduct formed? Check2->Check3 No Sol3 Action: Ensure 0°C addition; Add Acid + DCC first, then Alcohol Check3->Sol3 Yes

Figure 2: Troubleshooting decision tree for common Steglich esterification issues.

Critical "Pro-Tips"
  • The "EDC Alternative": If DCU removal proves difficult (e.g., it co-elutes with product), substitute DCC with EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). The urea byproduct of EDC is water-soluble and is completely removed during the aqueous wash (Step 11), eliminating the need for filtration.

  • Order of Addition: While the standard protocol adds DCC last, if the alcohol is extremely sluggish, one can pre-activate the acid with DCC/DMAP for 15 minutes before adding the alcohol. However, for 4-bromobenzyl alcohol, the standard protocol is sufficient and safer against side reactions.

References

  • Neises, B., & Steglich, W. (1978).[3][4][9][10] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[9] Link

  • Boden, E. P., & Keck, G. E. (1985). Proton-transfer steps in Steglich esterification: A very mild and efficient method for the preparation of esters. Journal of Organic Chemistry, 50(13), 2394–2395. Link

  • PubChem Compound Summary. (2023). 2-Fluorobenzoic acid (CID 9956). National Center for Biotechnology Information. Link

  • Organic Chemistry Portal. (n.d.).[9] Steglich Esterification Mechanism and Examples. Link

Sources

Application Note: Synthesis of 4-Bromobenzyl 2-Fluorobenzoate via Nucleophilic Acyl Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the optimized protocol for the synthesis of 4-bromobenzyl 2-fluorobenzoate , a halogenated ester scaffold frequently utilized in medicinal chemistry for structure-activity relationship (SAR) studies. The presence of the ortho-fluorine atom on the benzoyl moiety and the para-bromine on the benzyl group provides distinct electronic and steric handles for further diversification (e.g., Suzuki-Miyaura coupling at the bromine site).

While standard esterification often employs Fischer conditions (acid-catalyzed), the use of 2-fluorobenzoyl chloride allows for a more rapid, irreversible transformation under mild basic conditions. This protocol utilizes a Dichloromethane (DCM) / Triethylamine (


) / DMAP  system, which offers superior impurity profiling and easier workup compared to traditional pyridine-solvent methods.

Chemical Mechanism & Rationale[1][2]

Mechanistic Pathway

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism (specifically, the addition-elimination pathway).

  • Nucleophilic Attack: The lone pair on the hydroxyl oxygen of 4-bromobenzyl alcohol attacks the highly electrophilic carbonyl carbon of 2-fluorobenzoyl chloride .

    • Note: The ortho-fluorine atom exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride, thereby accelerating the initial attack.

  • Tetrahedral Intermediate: A transient tetrahedral alkoxide intermediate is formed.

  • Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (

    
    ) as a good leaving group.
    
  • Deprotonation: The base (

    
    ) neutralizes the generated proton, driving the equilibrium forward and preventing the formation of HCl, which could degrade acid-sensitive functionalities. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the alcohol more rapidly than the acid chloride itself.
    
Reaction Logic Visualization

ReactionMechanism Reactants Reactants 4-Bromobenzyl alcohol + 2-Fluorobenzoyl chloride Catalysis Catalysis Formation of Acyl-DMAP Intermediate Reactants->Catalysis DMAP Attack Nucleophilic Attack Alcohol attacks Carbonyl Catalysis->Attack Activated Electrophile Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination Loss of Cl- Intermediate->Elimination Product Product 4-Bromobenzyl 2-fluorobenzoate Elimination->Product Et3N scavenges HCl

Figure 1: Mechanistic flow of the DMAP-catalyzed esterification.

Experimental Design & Critical Parameters

Reagent Stoichiometry
ComponentRoleEquiv.Rationale
4-Bromobenzyl alcohol Limiting Reagent1.0High-value scaffold; defines theoretical yield.
2-Fluorobenzoyl chloride Electrophile1.2Slight excess ensures complete consumption of the alcohol.
Triethylamine (

)
Base1.5Neutralizes HCl (1.0 equiv generated); excess ensures basicity.
DMAP Catalyst0.1Accelerates reaction rate significantly (hyper-nucleophilic acylation catalyst).
DCM (Anhydrous) Solvent[0.2 M]Aprotic, dissolves all reactants, easy to remove.
Key Considerations
  • Moisture Control: Acid chlorides hydrolyze rapidly in moist air to form carboxylic acids (2-fluorobenzoic acid), which are unreactive under these conditions. Protocol Requirement: Use oven-dried glassware and anhydrous DCM.

  • Temperature: The reaction is exothermic. Initial addition must be done at

    
     to prevent side reactions, though the ortho-fluoro substituent provides some steric shielding, reducing the risk of runaway exotherms compared to aliphatic acid chlorides.
    
  • Order of Addition: The acid chloride is added last (or dropwise) to a solution of alcohol and base to maintain the base in excess, preventing transient high concentrations of HCl.

Detailed Protocol

Phase 1: Preparation
  • Glassware: Oven-dry a 100 mL round-bottom flask (RBF), a magnetic stir bar, and a pressure-equalizing addition funnel. Cool under a stream of nitrogen or argon.

  • Solvent: Ensure Dichloromethane (DCM) is anhydrous. If unsure, dry over activated molecular sieves (3Å or 4Å) for 24 hours.

Phase 2: Reaction Setup
  • Charge the RBF with 4-bromobenzyl alcohol (1.0 equiv, e.g., 5.0 mmol, 935 mg).

  • Add anhydrous DCM (25 mL, resulting in 0.2 M concentration).

  • Add Triethylamine (1.5 equiv, 7.5 mmol, 1.05 mL) and DMAP (0.1 equiv, 0.5 mmol, 61 mg). Stir until dissolved.

  • Cool the mixture to

    
      using an ice/water bath.
    
  • Dropwise Addition: Dilute 2-fluorobenzoyl chloride (1.2 equiv, 6.0 mmol, 0.72 mL) in a small volume of DCM (5 mL) and add it dropwise to the stirring reaction mixture over 10–15 minutes.

    • Observation: A white precipitate (triethylammonium chloride) will begin to form immediately. This confirms the reaction is progressing.[1]

  • Remove the ice bath after addition is complete and allow the reaction to warm to Room Temperature (RT) .

  • Stir at RT for 2–4 hours .

Phase 3: Monitoring & Workup
  • TLC Monitoring: Check reaction progress using TLC (Silica gel).[1]

    • Eluent: 10% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm). The product will have a higher

      
       than the starting alcohol. The acid chloride typically stays at the baseline (hydrolyzed) or runs very high.
      
  • Quench: Once the alcohol is consumed, quench the reaction by adding saturated aqueous

    
      (20 mL). Stir vigorously for 10 minutes to hydrolyze excess acid chloride.
    
  • Extraction: Transfer to a separatory funnel. Separate the organic layer.[2] Extract the aqueous layer once with DCM (10 mL).

  • Washing: Wash the combined organic layers sequentially with:

    • 
       or 
      
      
      
      (20 mL) – Critical Step: Removes unreacted amine base and DMAP.
    • Saturated

      
       (20 mL) – Removes any residual acid.
      
    • Brine (saturated NaCl, 20 mL) – Removes water.

  • Drying: Dry the organic phase over anhydrous

    
     or 
    
    
    
    . Filter off the drying agent.
  • Concentration: Evaporate the solvent under reduced pressure (Rotovap) to yield the crude solid.

Phase 4: Purification
  • Recrystallization (Recommended): The crude product is likely a solid. Recrystallize from hot Ethanol or a Hexane/Ethyl Acetate mixture.

  • Flash Chromatography (Alternative): If impurities persist, purify via silica gel column chromatography (Gradient: 0%

    
     10% EtOAc in Hexanes).
    

Workflow Visualization

ExperimentalWorkflow Setup Setup: Dry RBF, N2 atm Dissolve Alcohol, Et3N, DMAP in DCM Addition Addition (0°C): Add 2-Fluorobenzoyl Chloride dropwise Setup->Addition Reaction Reaction: Warm to RT, Stir 2-4h (Precipitate forms) Addition->Reaction Quench Quench: Add Sat. NaHCO3 Hydrolyze excess acid chloride Reaction->Quench WashAcid Acid Wash (1M HCl): Remove Et3N and DMAP Quench->WashAcid Sep. Funnel WashBase Base Wash (NaHCO3): Remove Benzoic Acid byproducts WashAcid->WashBase Isolate Isolation: Dry (MgSO4) -> Filter -> Rotovap WashBase->Isolate Purify Purification: Recrystallize (EtOH) or Column Chromatography Isolate->Purify

Figure 2: Step-by-step experimental workflow for the synthesis and purification.[3][4][5][6]

Characterization & Safety

Expected Analytical Data
  • Physical State: White to off-white crystalline solid.

  • 
     NMR (
    
    
    
    , 400 MHz):
    • 
       8.0–7.9 (m, 1H, H-6 of benzoyl),
      
    • 
       7.6–7.1 (m, aromatic protons of both rings),
      
    • 
       5.35 (s, 2H, benzylic 
      
      
      
      ).
    • Distinctive Feature: The benzylic methylene singlet will shift downfield (~5.3 ppm) compared to the starting alcohol (~4.6 ppm).

  • 
     NMR:  Single peak around -109 to -115 ppm (typical for ortho-F benzoates).
    
Safety Hazards (H-Statements)
  • 2-Fluorobenzoyl Chloride: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[7] Lachrymator.[7] Handle ONLY in a fume hood.

  • 4-Bromobenzyl Alcohol: H302 (Harmful if swallowed), H315 (Causes skin irritation).

  • DCM: H351 (Suspected of causing cancer). Use proper PPE (nitrile gloves, goggles).

References

  • Sigma-Aldrich. 2-Fluorobenzoyl chloride Product Analysis & Safety Data Sheet. Retrieved from .

  • PubChem. 4-Bromobenzyl alcohol Compound Summary. National Library of Medicine. Retrieved from .

  • Organic Chemistry Portal. Acylation of Alcohols: General Procedures. Retrieved from .

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

Sources

Strategic Utilization of 4-Bromobenzyl 2-Fluorobenzoate in Fragment-Based Drug Discovery

[1]

Executive Summary

4-Bromobenzyl 2-fluorobenzoate represents a "privileged" scaffold intermediate in medicinal chemistry.[1] While simple in structure, its utility lies in the strategic placement of its functional groups: the 4-bromo handle serves as a robust vector for rapid library expansion via palladium-catalyzed cross-coupling, while the 2-fluoro substituent exerts a critical "ortho-effect," modulating the conformational landscape and metabolic stability of the ester linkage.[1] This guide details the synthetic, structural, and biological considerations for deploying this fragment in drug discovery campaigns.

Structural Analysis & Pharmacophore Mapping[1]

To effectively use this molecule, one must understand the "Why" behind its specific substitution pattern.

The Ortho-Fluorine Effect

The 2-fluoro substituent is not merely for electronic modulation; it is a conformational control element.[1]

  • Dipole Minimization: The high electronegativity of the fluorine atom at the ortho position creates a repulsive electrostatic interaction with the carbonyl oxygen of the ester. This forces the benzoate ring to twist out of coplanarity with the ester linkage, or locks it into a specific conformation to minimize dipole-dipole repulsion.

  • Metabolic Shielding: The steric bulk of the ortho-fluorine (Van der Waals radius ~1.47 Å) provides a degree of steric shielding to the carbonyl carbon, potentially retarding hydrolysis by non-specific esterases compared to the unsubstituted benzoate.

The 4-Bromo Exit Vector

The bromine atom at the para position of the benzyl ring acts as a "synthetic handle." In FBDD, this allows the core ester to be synthesized in bulk, followed by divergent growth into the S2/S3 pockets of a target protein via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Functional GroupRole in FBDDKey Property
Ester Linker H-Bond AcceptorLabile (Prodrug potential) or transient binder.
2-Fluoro Conformational LockModulates torsion angle; lowers pKa of leaving group.[1]
4-Bromo Growth VectorHigh reactivity for Pd-catalyzed coupling.[1]

Synthetic Protocols

Protocol A: Core Synthesis (Scale-Up Compatible)

Objective: High-yield synthesis of the parent scaffold avoiding ester hydrolysis.[1]

Reagents:

  • 2-Fluorobenzoyl chloride (1.0 equiv)[1]

  • 4-Bromobenzyl alcohol (1.0 equiv)[1]

  • Triethylamine (Et3N) (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • DMAP (0.1 equiv - catalyst)[1]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 4-bromobenzyl alcohol and anhydrous DCM under nitrogen atmosphere. Cool to 0°C.

  • Base Addition: Add Et3N dropwise, followed by DMAP.

  • Acylation: Add 2-fluorobenzoyl chloride dropwise over 20 minutes. The exothermic reaction must be controlled to prevent side products.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organic layer with 1M HCl (to remove amine), then brine.

  • Purification: Dry over MgSO4, concentrate, and purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

  • Validation: 1H NMR should show the benzylic singlet ~5.3 ppm and distinct aromatic splitting patterns.

Protocol B: Divergent Library Generation (Suzuki Coupling)

Objective: Derivatization at the 4-position without cleaving the ester.[1]

Critical Note: Standard Suzuki bases (NaOH, K2CO3) in aqueous media can hydrolyze the ester. We utilize a mild, anhydrous base system .

Reagents:

  • 4-Bromobenzyl 2-fluorobenzoate (1.0 equiv)[1]

  • Boronic Acid/Pinacol Ester (R-B(OH)2) (1.2 equiv)

  • Pd(dppf)Cl2·DCM (0.05 equiv)

  • Potassium Phosphate (K3PO4) (3.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane (dry)[1]

Methodology:

  • Degassing: Combine the ester, boronic acid, and phosphate base in a microwave vial. Add Dioxane. Sparge with Argon for 10 minutes (Critical to prevent homocoupling).

  • Catalyst: Add Pd catalyst quickly under Argon flow. Cap the vial.

  • Heating: Heat to 80°C for 4-12 hours (Conventional) or 100°C for 30 min (Microwave).

  • Filtration: Filter through a Celite pad to remove Pd black.

  • Purification: Concentrate and purify via Prep-HPLC (Acetonitrile/Water + 0.1% Formic Acid). Avoid basic mobile phases.

Workflow Visualization

The following diagram illustrates the logical flow from core synthesis to library generation and biological validation.

GStartStart: Raw Materials(4-Br-Benzyl Alcohol + 2-F-Benzoyl Chloride)CoreSynProtocol A: Core Synthesis(Esterification)Start->CoreSynQC1QC: NMR/LCMS(Confirm Purity >95%)CoreSyn->QC1BranchLibrary DivergenceQC1->BranchSuzukiProtocol B: Suzuki Coupling(R-B(OH)2 + Pd Catalyst)Branch->Suzuki Carbon GrowthBuchwaldAlt: Buchwald Amination(HNR2 + Pd Catalyst)Branch->Buchwald Nitrogen GrowthStabilityAssay: Esterase Stability(Liver Microsomes)Suzuki->StabilityBuchwald->StabilityPotencyAssay: Target Binding(SPR / FRET)Stability->Potency If Stable

Figure 1: Integrated workflow for synthesizing and validating 4-bromobenzyl 2-fluorobenzoate derivatives.

Medicinal Chemistry Application Notes

Bioisosteric Replacement Strategies

If the ester moiety proves too unstable in vivo (t1/2 < 10 min in plasma), the 4-bromobenzyl 2-fluorobenzoate scaffold serves as a template for bioisosteric replacement.[1]

  • Amide: Replace the ester oxygen with Nitrogen (NH). The 2-fluoro group will still influence the amide rotamer population.[1]

  • Oxadiazole: Cyclize the ester into a 1,2,4-oxadiazole. This retains the geometry but eliminates the hydrolytic liability.

  • Ketone: A hydrolytically stable isostere, though it loses the Hydrogen Bond Acceptor (HBA) capability of the ether oxygen.

Metabolic Liability Alert

Warning: Benzyl esters are classic substrates for carboxylesterases.[1]

  • Self-Validating Step: Before advancing any derivative to animal PK studies, perform a Liver Microsome Stability Assay (Human/Mouse).[1]

  • Metabolite Identification: The primary metabolites will be 2-fluorobenzoic acid and 4-bromobenzyl alcohol (which may further oxidize to the aldehyde/acid).[1]

References

  • Ortho-Fluorine Effects: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1] Link

  • Suzuki Coupling on Esters: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Benzyl Benzoate Pharmacology: PubChem Compound Summary for CID 2345, Benzyl benzoate.[2] National Center for Biotechnology Information.[1] Link

  • Ester Bioisosteres: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

microwave-assisted synthesis of 4-bromobenzyl 2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details a robust, high-yield protocol for the synthesis of 4-bromobenzyl 2-fluorobenzoate utilizing Microwave-Assisted Organic Synthesis (MAOS). Unlike traditional thermal Fischer esterification, which is equilibrium-limited and slow, this protocol employs a base-mediated nucleophilic substitution (O-alkylation) pathway. By leveraging the high dielectric loss tangent of polar aprotic solvents (DMF), this method achieves >90% conversion in under 15 minutes, significantly streamlining the workflow for medicinal chemistry library generation.

Theoretical Framework & Reaction Engineering

The Microwave Advantage

Conventional heating relies on conduction and convection, creating thermal gradients that can lead to byproduct formation. Microwave irradiation utilizes dielectric heating , where dipoles (solvent and reagents) align with the oscillating electric field. The resulting molecular friction generates rapid, uniform internal heat.

  • Arrhenius Effect: The rapid rise to target temperature (

    
    ) significantly increases the rate constant (
    
    
    
    ), as defined by
    
    
    .
  • Solvent Selection: We utilize N,N-Dimethylformamide (DMF) . With a high boiling point and significant dipole moment, DMF couples efficiently with microwave energy, ensuring rapid ramp times.

Reaction Pathway: O-Alkylation vs. Fischer Esterification

For this specific target, O-alkylation is superior to Fischer esterification.

  • Fischer Route: Requires excess alcohol/acid and water removal (Dean-Stark) to drive equilibrium.

  • O-Alkylation (Selected Route): Irreversible

    
     reaction between the carboxylate anion and the reactive benzyl halide.
    
    • Nucleophile: 2-fluorobenzoate anion (generated in situ).

    • Electrophile: 4-bromobenzyl bromide (highly reactive due to benzylic stabilization).

    • Mechanism:[1][2][3][4] The base deprotonates the acid; the resulting carboxylate attacks the benzylic carbon, displacing the bromide leaving group.

Visualized Workflows

Reaction Mechanism

The following diagram illustrates the base-mediated activation and subsequent nucleophilic attack.

ReactionMechanism Acid 2-Fluorobenzoic Acid Anion 2-Fluorobenzoate Anion (Nucleophile) Acid->Anion Deprotonation Base K2CO3 (Base) Base->Anion Halide 4-Bromobenzyl Bromide TS Transition State (SN2 Attack) Halide->TS Anion->TS Attacks Benzylic C Product 4-Bromobenzyl 2-Fluorobenzoate TS->Product Irreversible Byproduct KBr + CO2 + H2O TS->Byproduct

Caption: Mechanism of base-mediated O-alkylation. The carboxylate anion performs an SN2 attack on the benzylic carbon.

Experimental Workflow

Standardized steps to ensure reproducibility.

Workflow Step1 1. Reagent Prep Dissolve Acid + Halide in DMF Add K2CO3 Step2 2. Microwave Irradiation 120°C | 10 min | High Stirring Step1->Step2 Step3 3. Quench & Extraction Pour into Ice Water -> EtOAc Extract Step2->Step3 Step4 4. Purification Recrystallization (EtOH) or Flash Chrom. Step3->Step4 Step5 5. Validation 1H NMR, HPLC, Melting Point Step4->Step5

Caption: Step-by-step experimental protocol from reagent preparation to analytical validation.

Detailed Experimental Protocol

Safety Note: 4-Bromobenzyl bromide is a lachrymator. Handle all reagents in a fume hood. 2-Fluorobenzoic acid is an irritant.

Materials
ReagentMW ( g/mol )Equiv.[3][4]Mass/Vol (1 mmol scale)Role
2-Fluorobenzoic acid 140.111.0140 mgNucleophile Precursor
4-Bromobenzyl bromide 249.941.1275 mgElectrophile
Potassium Carbonate (K₂CO₃) 138.211.5207 mgBase
DMF (Anhydrous) --3.0 mLSolvent
Procedure
  • Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-fluorobenzoic acid (140 mg) and anhydrous K₂CO₃ (207 mg).

  • Solvation: Add 3.0 mL of DMF. Stir for 1 minute at room temperature to initiate deprotonation (bubbling of CO₂ may occur).

  • Addition: Add 4-bromobenzyl bromide (275 mg) to the mixture. Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in the microwave reactor. Program the following parameters:

    • Temperature: 120°C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (safety cutoff)

    • Power: Dynamic (Max 200W)

    • Stirring: High

  • Workup:

    • Cool the vial to room temperature (using reactor air jet).

    • Pour the reaction mixture into 20 mL of ice-cold water . The ester should precipitate as a white/off-white solid.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with saturated NaHCO₃ (to remove unreacted acid) and Brine. Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from hot Ethanol or perform flash chromatography (Hexanes/Ethyl Acetate 9:1) if high purity is required.[5]

Analytical Validation (Self-Validating System)

To ensure the protocol worked, compare your isolated product against these expected metrics.

Expected Data Table
ParameterExpected ValueNotes
Physical State White crystalline solid-
Yield 85% - 95%Lower yields indicate moisture in DMF.
Melting Point 68-72°CApproximate range for similar benzyl esters.
Rf (TLC) ~0.620% EtOAc in Hexane (Acid Rf < 0.1).
NMR Interpretation (¹H NMR, 300 MHz, CDCl₃)
  • δ 5.35 (s, 2H): The diagnostic benzylic methylene singlet. If this is a doublet, you have unreacted starting material or hydrolysis.

  • δ 7.95 (td, 1H): Proton ortho to the carbonyl on the fluoro-ring (deshielded).

  • δ 7.50 (d, 2H) & 7.30 (d, 2H): The AA'BB' system of the 4-bromobenzyl ring.

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Wet DMF. Water competes with the carboxylate, hydrolyzing the benzyl bromide to benzyl alcohol.

    • Fix: Use anhydrous DMF and store K₂CO₃ in a desiccator.

  • Incomplete Reaction:

    • Cause: "Cold spots" in the microwave or insufficient base.

    • Fix: Increase temperature to 140°C or time to 15 mins. Ensure stirring is vigorous to distribute heat.

  • Coloration:

    • Cause: Thermal degradation of DMF at high temps (>160°C).

    • Fix: Keep temperature ≤140°C.

References

  • Microwave-Assisted Synthesis of Benzyl Esters. Title: A facile synthesis of benzyl-α, β-unsaturated carboxylic esters.[3] Source: Arkivoc, 2001 (x), 54-57.[3] URL:[Link] Relevance: Establishes the core protocol of using carboxylic acids + benzyl bromide + carbonate base in polar solvents.

  • Microwave Esterification Mechanisms. Title: Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory.[1][6] Source: World Journal of Chemical Education, 2015, Vol. 3, No. 5.[1] URL:[Link] Relevance: Validates the kinetic advantages of microwave heating in esterification reactions.

  • General Alkylation Protocols. Title: Microwave-assisted synthesis of tetrazole based biphenyls derivatives (Methodology Section). Source: Rasayan Journal of Chemistry, 13(1), 601-609, 2020.[7] URL:[Link] Relevance: Confirms the use of K₂CO₃/Acetone (or polar solvents) for alkylation of phenacyl bromides, mechanistically identical to the benzyl bromide protocol.

Sources

Troubleshooting & Optimization

separating 4-bromobenzyl 2-fluorobenzoate from triphenylphosphine oxide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Separation of 4-bromobenzyl 2-fluorobenzoate from Triphenylphosphine Oxide (TPPO)

Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Priority: High (Purification Bottleneck)[1]

Executive Summary

You are encountering a classic "Mitsunobu Nightmare": the co-elution or co-crystallization of Triphenylphosphine oxide (TPPO) with a lipophilic ester product.

Your target molecule, 4-bromobenzyl 2-fluorobenzoate , is a halogenated, lipophilic ester.[1] This works in your favor. Unlike TPPO, which is highly polar yet deceptively soluble in many organic solvents, your target has high solubility in non-polar media (Hexanes/Heptane) due to the aromatic halogens.

This guide prioritizes non-chromatographic methods first. Chromatography should be the last resort for TPPO removal due to "tailing" (streaking) on silica gel, which often contaminates the ester fractions.

Module 1: Triage & Strategy (Visual Workflow)

Before beginning wet chemistry, determine your purification path based on your crude mixture's scale and physical state.

TPPO_Removal_Strategy Start Crude Reaction Mixture (Target + TPPO) Solubility_Check Is Crude an Oil or Solid? Start->Solubility_Check Solid Solid/Semi-Solid Solubility_Check->Solid Oil Viscous Oil Solubility_Check->Oil Precipitation Protocol A: Anti-Solvent Crash (Hexanes/Et2O) Solid->Precipitation Primary Method Chelation Protocol B: MgCl2 Complexation (Chemical Removal) Oil->Chelation If precipitation fails Check_Purity TPPO Remaining? Precipitation->Check_Purity Filtrate Analysis Check_Purity->Chelation Yes (>5%) Chromatography Protocol C: Solid-Load Flash Column Check_Purity->Chromatography Trace (<5%)

Figure 1: Decision matrix for TPPO removal. Prioritize physical separation (Protocol A) and chemical complexation (Protocol B) before attempting chromatography.

Module 2: The Solubility Differential (Protocol A)

Mechanism: TPPO is poorly soluble in hexanes and cold diethyl ether.[2][3] Your target (4-bromobenzyl 2-fluorobenzoate) is highly lipophilic and will remain dissolved.[1]

Solubility Data Comparison
SolventTPPO Solubility4-bromobenzyl 2-fluorobenzoate (Est.)[1][4]
Dichloromethane (DCM) HighHigh
Ethyl Acetate HighHigh
Toluene ModerateHigh
Hexanes/Pentane Very Low High
Diethyl Ether Low (Cold)High
Step-by-Step Protocol
  • Concentration: Evaporate the reaction solvent (usually THF or Toluene) completely. TPPO prevents crystallization if THF remains.[3]

  • Dissolution: Redissolve the crude residue in the minimum amount of DCM or Toluene required to mobilize it (e.g., 1–2 mL per gram of crude).

  • The Crash: While stirring rapidly, slowly add Hexanes (or Pentane) dropwise.

    • Ratio: Aim for a 10:1 ratio of Hexanes to DCM.

  • Incubation: A white precipitate (TPPO) will form.[5] Cool the flask to 0°C (ice bath) for 30 minutes to maximize precipitation.

  • Filtration: Filter through a sintered glass funnel or a Celite pad.

    • Solid: Contains TPPO (Discard properly).

    • Filtrate: Contains 4-bromobenzyl 2-fluorobenzoate.[1]

  • Validation: Check the filtrate by TLC. If TPPO spots persist, proceed to Module 3 .

Module 3: The Chelation Method (Protocol B)

Mechanism: Magnesium Chloride (MgCl₂) acts as a Lewis acid, coordinating with the Lewis basic oxygen of TPPO to form an insoluble complex ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


. This method is superior to ZnCl₂ for esters as it minimizes Lewis-acid catalyzed hydrolysis risks [1, 2].

MgCl2_Complexation TPPO TPPO (Soluble) Complex [MgCl2·(TPPO)] (Insoluble Precipitate) TPPO->Complex Reflux in Toluene/EtOAc MgCl2 MgCl2 (Solid) MgCl2->Complex

Figure 2: The complexation pathway.[1] The soluble TPPO binds to the magnesium salt, crashing out of the organic phase.[1]

Reagents Required
  • Anhydrous MgCl₂ (milled or finely powder is best).

  • Solvent: Toluene (Preferred) or Ethyl Acetate/Ethanol mix.

Step-by-Step Protocol
  • Preparation: Dissolve the crude mixture in Toluene (approx. 5–10 mL per gram of crude).

    • Note: If your target is not soluble in Toluene, use a 9:1 mixture of EtOAc:Ethanol.

  • Addition: Add 2.0 to 3.0 equivalents of anhydrous MgCl₂ relative to the theoretical amount of TPPO produced.

  • Complexation: Heat the mixture to reflux (approx. 80–100°C) for 1–2 hours.

    • Observation: The granular MgCl₂ will change appearance as it becomes the bulky TPPO complex.

  • Cooling: Allow the mixture to cool to room temperature. The complex will settle as a dense solid.

  • Filtration: Filter the suspension through a silica plug or sintered glass. Wash the filter cake with fresh Toluene to recover any trapped ester.

  • Workup: Concentrate the filtrate. It should now be virtually free of TPPO.

Module 4: Chromatographic "Last Resort" (Protocol C)

If you must run a column (e.g., to separate minor impurities), use these parameters to prevent TPPO from "streaking" into your product bands.

The "Solid Load" Technique
  • Never liquid load a TPPO-rich mixture.[1] The DCM/THF used to load the sample will carry TPPO down the column, smearing it across all fractions.

  • Protocol: Dissolve crude in minimal DCM, add dry silica gel (1:2 ratio by weight), and rotovap to dryness. Load this free-flowing powder onto the column.[1]

Elution Gradient
  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: Hexanes/Ethyl Acetate.

  • Strategy:

    • Start with 100% Hexanes . Your target (4-bromobenzyl 2-fluorobenzoate) is very lipophilic and may elute early (0–10% EtOAc).[1]

    • TPPO is very polar (Rf < 0.1 in 20% EtOAc/Hexanes).

    • Keep the polarity low to elute the ester while keeping TPPO stuck at the baseline.

Frequently Asked Questions (FAQs)

Q1: My product co-crystallized with the TPPO during the Hexane crash. How do I recover it? A: This happens if the concentration is too high. Redissolve the entire solid mass in warm Ethyl Acetate (where both are soluble). Then, repeat Protocol A but add the Hexanes much more slowly and stop before the solution becomes completely cloudy, then cool gradually. Alternatively, switch to Protocol B (MgCl₂), as the complexation is specific to the phosphine oxide and will not trap your ester.

Q2: Can I use ZnCl₂ instead of MgCl₂? A: Yes. ZnCl₂ is effective and forms a complex in Ethanol or EtOAc [3]. However, ZnCl₂ is a stronger Lewis acid than MgCl₂. While benzoate esters are generally stable, if you have other sensitive functional groups, MgCl₂ is the gentler, "safer" choice for drug development intermediates.

Q3: Is 4-bromobenzyl 2-fluorobenzoate UV active? A: Yes, highly. The two aromatic rings (one brominated, one fluorinated) will provide strong absorbance at 254 nm. This makes TLC monitoring easy. TPPO is also UV active, so ensure you use a stain (like Anisaldehyde or PMA) or check Rf values carefully to distinguish them. TPPO usually has a distinct "tailing" shape on TLC.

References
  • Scalable Protocol for Removing Triphenylphosphine Oxide

    • Source: Organic Process Research & Development (ACS).[6]

    • Context: Defines the MgCl₂ complexation method as a scalable industrial standard.
    • Link:[1]

  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.

    • Source: The Journal of Organic Chemistry.[7][8][9]

    • Context: detailed protocol for using ZnCl₂ if MgCl₂ is unavailable or if using alcoholic solvents.
    • Link: [J. Org.[7][9][10] Chem. Article]([Link]9]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temper

    • Source: ACS Omega.[7][11]

    • Context: Provides solubility data confirming TPPO insolubility in hexanes/alkanes.
    • Link:

  • Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipit

    • Source: Organic Process Research & Development.[6][11][12][13]

    • Context: Alternative salt complexation method.[4][10][11]

    • Link:

Sources

optimizing reaction time for benzyl ester formation with DCC/DMAP

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Efficiency Benzyl Ester Formation (DCC/DMAP) Ticket ID: OPT-BN-EST-001 Support Tier: Senior Application Scientist

Core Principles: The Kinetics of Activation

To optimize reaction time, you must understand that the Steglich esterification is a race between two pathways: the productive nucleophilic acyl substitution (catalyzed by DMAP) and the unproductive O-to-N acyl migration (forming stable


-acylurea).

In standard DCC couplings without DMAP, the reaction is sluggish because benzyl alcohol is a relatively weak nucleophile compared to the internal nitrogen of the carbodiimide. DMAP acts as a "turbocharger" (acyl transfer reagent), reacting with the


-acylisourea intermediate thousands of times faster than the alcohol, forming a highly reactive 

-acylpyridinium species.
The Catalytic Cycle (Mechanism)

The following diagram illustrates the critical role of DMAP in bypassing the slow direct attack and preventing side-product formation.

SteglichMechanism Acid Carboxylic Acid (R-COOH) IsoUrea O-Acylisourea (Unstable Intermediate) Acid->IsoUrea + DCC DCC DCC (Activator) DCC->IsoUrea SideProd N-Acylurea (Dead End Side-Product) IsoUrea->SideProd Slow (No DMAP) ActiveEster N-Acylpyridinium Salt (Super-Active Species) IsoUrea->ActiveEster Fast (+DMAP) DCU DCU (Byproduct) DMAP DMAP (Catalyst) DMAP->ActiveEster ActiveEster->DMAP Regenerated Product Benzyl Ester (Product) ActiveEster->Product + BnOH BnOH Benzyl Alcohol (BnOH) BnOH->Product

Caption: DMAP intercepts the O-acylisourea intermediate (yellow) to form the reactive N-acylpyridinium (blue), outcompeting the rearrangement to N-acylurea (grey).

Optimization & Troubleshooting (FAQ)

Q1: My reaction takes >12 hours. How can I reduce this to under 3 hours?

Answer: Reaction stalling is typically caused by low concentration or improper addition order.

  • Concentration: Run the reaction at 0.5 M to 1.0 M (relative to the limiting reagent) in Dichloromethane (DCM). Dilute reactions (<0.1 M) significantly retard the bimolecular kinetics.

  • Catalyst Loading: While "catalytic," 5 mol% is standard. For sterically hindered acids or to maximize speed, increase DMAP to 10-20 mol% .

  • Temperature Ramp: Start at 0°C to control the exotherm, but remove the ice bath after 15 minutes . The reaction requires Room Temperature (RT) to proceed efficiently.[1][2] Keeping it cold prolongs the reaction unnecessarily.

Q2: I see a persistent byproduct spot on TLC just above my product. What is it?

Answer: This is likely


-acylurea .[1]
  • Cause: The rearrangement of the

    
    -acylisourea intermediate occurred before the DMAP/alcohol could intercept it. This happens if DCC is added to the acid before the DMAP/Alcohol are present.
    
  • Prevention: Always add DCC last . The Acid, Alcohol, and DMAP must be homogenous in solution before the coupling agent is introduced.

Q3: How do I efficiently remove the DCU (urea) byproduct? It clogs my filters.

Answer: DCU is the bane of DCC couplings.

  • Cold Filtration: Chill the reaction mixture to -20°C for 30 minutes before filtration; DCU is virtually insoluble in cold DCM.

  • Celite Pad: Do not filter through paper alone. Use a sintered glass funnel packed with a 1cm pad of Celite.

  • Chemical Wash: If your ester is acid-stable, wash the organic layer with 0.5 M HCl . This does not remove DCU, but it removes DMAP and any unreacted amine, simplifying the crude mixture before column chromatography.

Q4: Can I use THF or DMF instead of DCM?

Answer: Only if necessary for solubility.

  • DCM (Dichloromethane): The gold standard. DCU precipitates out (good for purification).[3][4][5]

  • DMF (Dimethylformamide): Increases reaction rate due to polarity, but DCU stays in solution, making workup difficult. Requires aqueous extraction which can hydrolyze sensitive esters.[6]

  • THF (Tetrahydrofuran): Acceptable, but promotes the

    
     acyl migration side reaction more than DCM.
    

Validated Experimental Protocol

Objective: Synthesis of Benzyl Ester (Rapid Protocol) Scale: 1.0 mmol basis

Reagents & Stoichiometry
ComponentEquivalentsRoleNotes
Carboxylic Acid 1.0 equivSubstrateDry thoroughly
Benzyl Alcohol 1.1 - 1.2 equivNucleophileSlight excess drives completion
DCC 1.1 - 1.2 equivActivatorAdd as solid or concentrated solution
DMAP 0.1 equiv (10%)CatalystEssential for speed
DCM (Anhydrous) [0.5 M]SolventDry over molecular sieves
Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Dissolution: Add Carboxylic Acid (1.0 eq), Benzyl Alcohol (1.1 eq), and DMAP (0.1 eq) to the flask. Dissolve in anhydrous DCM (concentration ~0.5 M).

  • Cooling: Place flask in an ice-water bath (0°C) and stir for 5 minutes.

  • Activation (Critical Step): Add DCC (1.1 eq) in one portion.

    • Note: A white precipitate (DCU) will begin to form within minutes.

  • Reaction: Stir at 0°C for 10 minutes, then remove the ice bath and stir at Room Temperature.

  • Monitoring: Check TLC at 60 minutes . Most benzyl esters form within 1-3 hours.

  • Workup:

    • Dilute with an equal volume of cold diethyl ether (precipitates more DCU).

    • Filter through a Celite pad.[7]

    • Wash filtrate with 0.5 M HCl (removes DMAP).

    • Wash with Sat. NaHCO₃ (removes unreacted acid).

    • Dry (Na₂SO₄) and concentrate.[4]

Process Workflow Diagram

SteglichWorkflow Start Start: Dry Flask (N2) Mix Dissolve Acid + BnOH + DMAP in DCM (0.5M) Start->Mix Cool Cool to 0°C Mix->Cool AddDCC Add DCC (1.1 eq) Cool->AddDCC Warm Warm to RT (Stir 1-3 Hours) AddDCC->Warm Filter Dilute w/ Et2O & Filter (Celite) Remove DCU Warm->Filter Wash Wash: 0.5M HCl -> NaHCO3 -> Brine Filter->Wash Finish Concentrate & Purify Wash->Finish

Caption: Optimized workflow ensuring kinetic control at the addition step and efficient DCU removal downstream.

References

  • Neises, B., & Steglich, W. (1978).[1][8][9][10][11] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Refer to Chapter 5: Protection for the Carboxyl Group). [Link]

Sources

Validation & Comparative

13C NMR signals of fluorinated benzyl carbon atoms

Comparative Guide: C NMR Characterization of Fluorinated Benzyl Systems

Executive Summary

The incorporation of fluorine into benzyl moieties is a cornerstone strategy in modern drug discovery to modulate metabolic stability (



Unlike protons or chlorine,



The Physics of Interaction: Why Fluorine Complicates Analysis

To interpret the signals of a fluorinated benzyl carbon, one must distinguish between the inductive chemical shift and the multiplet splitting caused by spin-spin coupling.

The "Silent" vs. The "Active" Halogen
  • Chlorinated/Brominated Analogs: Chlorine (

    
    ) and Bromine (
    
    
    ) have quadrupolar nuclei. Their fast relaxation rates effectively "decouple" them from the carbon lattice in standard solution-state NMR. A chlorinated benzyl carbon appears as a singlet .
  • Fluorinated Analogs: Fluorine (

    
    ) has a long relaxation time and a large gyromagnetic ratio (
    
    
    ). This results in persistent, large-magnitude splitting of the
    
    
    C signals, turning singlets into doublets, triplets, or quartets, often burying low-intensity quaternary carbons in the baseline noise.
Signal Pathway Logic

The following diagram illustrates the splitting logic for a benzylic carbon based on the location of the fluorine atom.

GStartTarget: Benzylic Carbon(Ph-CH2-)Sub_AlphaDirect Substitution(Ph-CFH-)Start->Sub_AlphaFluorine on Alkyl ChainSub_RingRing Substitution(F-Ph-CH2-)Start->Sub_RingFluorine on Aromatic RingSig_AlphaDoublet (d)1J_CF ≈ 160-170 HzMajor Downfield ShiftSub_Alpha->Sig_AlphaPos_OrthoOrtho-FSub_Ring->Pos_OrthoPos_MetaMeta-FSub_Ring->Pos_MetaPos_ParaPara-FSub_Ring->Pos_ParaSig_OrthoDoublet (d)2J_CF ≈ 15-25 HzPos_Ortho->Sig_OrthoSig_MetaDoublet (d)3J_CF ≈ 1-5 HzPos_Meta->Sig_MetaSig_ParaSinglet/Broad (s)4J_CF < 2 HzPos_Para->Sig_Para

Figure 1: Signal splitting pathways for benzylic carbons based on fluorine regiospecificity.

Comparative Performance Data

The following data compares the


Chemical Shift & Coupling Constants (Benzylic Carbon)
Substituent PositionParameterFluorine (

)
Chlorine (

)
Hydrogen (Ref)

-Position
(Ph-CHX -)
Shift (

)
80 - 95 ppm (Deshielded)60 - 65 ppm~40 - 45 ppm
Multiplicity Doublet (

)
Singlet (

)
Singlet (

)
Coupling (

)

NoneNone
Ortho-Ring (2-X-Ph-C H

-)
Shift (

)
~35 - 40 ppm~40 - 45 ppm~40 - 45 ppm
Multiplicity Doublet (

)
Singlet (

)
Singlet (

)
Coupling (

)

NoneNone
Meta-Ring (3-X-Ph-C H

-)
Coupling (

)

NoneNone
Para-Ring (4-X-Ph-C H

-)
Coupling (

)

NoneNone

Key Insight: The massive


 coupling in 

-fluorobenzyl systems spreads the signal intensity over ~170 Hz. If the S/N ratio is low, these peaks can easily be mistaken for baseline noise or impurities.
Distinguishing from Benzyl Fluorides

Researchers often confuse the signals of Trifluoromethyl groups attached to the ring vs. fluorinated benzyl carbons.

  • Aromatic-CF

    
    :  Quartet (
    
    
    ),
    
    
    ,
    
    
    .
  • Benzyl-F (

    
    ):  Doublet (
    
    
    ),
    
    
    ,
    
    
    .

Experimental Protocols: Decoupling Strategies

To obtain clean spectra for fluorinated compounds, the choice of decoupling technique is critical.

Method A: Standard Proton Decoupling ( )
  • Status: The industry standard.

  • Outcome: Protons are decoupled, but Fluorine-Carbon coupling remains active.[1]

  • Pros: Easy to set up; standard probe hardware.

  • Cons: Spectra are complex; signal intensity is diluted (split); S/N is lower.[1]

Method B: Dual Broadband Decoupling ( )
  • Status: The "Gold Standard" for fluorinated scaffolds.

  • Outcome: Both Protons and Fluorine are decoupled.[1][2] All signals appear as singlets.

  • Pros: Maximum S/N ratio; simplified integration; clear structural assignment.

  • Cons: Requires specialized hardware (Triple Resonance Probe or HF/C probe) and careful power management to avoid probe arcing.

Workflow Logic for Experiment Selection

DecisionTreeStartSample Contains Fluorine?NoRun Standard 13C{1H}Start->NoNoYesIs Quantitative Integration Required?Start->YesYesQuant_YesRun Inverse Gated 13C{1H}(Long D1, No NOE)Yes->Quant_YesYesQuant_NoIs the Probe HF/C capable?Yes->Quant_NoNoProbe_YesRun 13C{1H, 19F}(Dual Decoupling)Quant_No->Probe_YesYesProbe_NoRun Standard 13C{1H}Analyze Splitting PatternsQuant_No->Probe_NoNo

Figure 2: Decision matrix for selecting the optimal

Detailed Experimental Protocol

Protocol: Acquiring Spectra

This protocol assumes the use of a modern spectrometer (e.g., Bruker Avance III/Neo or equivalent) with a probe capable of simultaneous H and F tuning (e.g., a 5mm H/F-C probe).

Step 1: Hardware Setup

  • Probe Tuning: Connect the probe. Tune and match the

    
    C channel. Crucially, tune the 
    
    
    channel to the proton frequency and the
    
    
    channel (often on the 2nd or 3rd channel) to the fluorine frequency. Note:
    
    
    and
    
    
    are close in frequency (400 MHz vs 376 MHz); ensure filters are in place to prevent channel bleed-through.

Step 2: Pulse Sequence Configuration

  • Select Sequence: Load a standard power-gated decoupling sequence (e.g., zgpg30).

  • Modify for 3rd Channel: Enable the 3rd channel (f3) for

    
    .
    
  • Decoupling Scheme:

    • Channel 1 (

      
      C):  Observe.
      
    • Channel 2 (

      
      ):  WALTZ-16 or GARP decoupling during acquisition.
      
    • Channel 3 (

      
      ):  WALTZ-16 or GARP decoupling during acquisition.
      
  • Offset Frequencies (O2/O3): Set the

    
     carrier frequency (O3) to the center of the fluorine spectral window (typically -100 ppm).
    

Step 3: Power Calibration (Critical)

  • Safety Check: Simultaneous decoupling generates significant heat. Ensure the duty cycle is <10% or reduce the acquisition time (AQ).

  • Pulse Widths: Calibrate the 90° pulse for

    
    C. Use standard hard pulses for the decoupling channels (typically calibrated by the facility manager).
    

Step 4: Acquisition

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds (F-C relaxation can be slow).

  • Scans (NS): Fluorinated carbons often have no NOE enhancement if only F-decoupled. Increase scans by 2x-4x compared to standard protonated carbons.

References

  • Dolbier, W. R. (2009). Fluorine-containing molecules: Structure, reactivity, synthesis, and applications. Wiley.
  • Reich, H. J. (2023). J(C,F) Coupling Constants. University of Wisconsin-Madison. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for dual decoupling protocols).
  • Chemical Instrumentation Facility, Iowa State University . (2023). NMR Coupling Constants Guide. [Link]

  • Magritek . (2014).[3] Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

Benchmarking 19F-NMR Assignment Strategies for 2-Fluorobenzoate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, 2-fluorobenzoate derivatives are critical pharmacophores, often serving as bioisosteres for labile esters or as metabolic blockers. However, their NMR characterization is notoriously deceptive. The high electronegativity of fluorine, combined with the magnetic anisotropy of the adjacent carbonyl group, creates a spin system where second-order effects (strong coupling) are the norm rather than the exception.

This guide compares three distinct methodologies for extracting accurate coupling constants (


) in these systems. We move beyond basic textbook definitions to analyze the trade-offs between Direct 1D Analysis , Broadband Decoupling , and 2D Heteronuclear Correlation .

The Challenge: The 2-Fluorobenzoate Spin System

Before comparing methods, we must define the target. In a 2-fluorobenzoate system, the fluorine atom is at position 2. This creates a specific topology of scalar couplings to the aromatic protons:

Proton PositionRelation to FBond DistanceTypical

(Hz)
Spectral Appearance
H-3 Ortho3 Bonds (

)
8.0 – 11.5 Large Doublet (d)
H-4 Meta4 Bonds (

)
4.0 – 6.5 Medium Triplet/dd
H-5 Para5 Bonds (

)
0.5 – 2.5 Small broadening/splitting
H-6 Meta (via C1)4 Bonds (

)
4.0 – 6.0 Medium Triplet/dd

The "Roof Effect" Trap: Because


F and 

H are heteronuclei, we typically assume first-order behavior (weak coupling). However, in the proton spectrum, H-3 and H-4 often have similar chemical shifts. The fluorine coupling can overlap these signals, creating "virtual coupling" or "roof effects" where multiplet intensities are distorted, making direct measurement of

values from peak maxima inaccurate.

Comparative Analysis of Assignment Strategies

We evaluated three workflows for determining coupling constants in substituted 2-fluorobenzoates.

Method A: Direct 1D F Coupled NMR

The traditional approach: Running a standard fluorine spectrum without proton decoupling.

  • Mechanism: The

    
    F signal is split by all magnetically active protons (H3, H4, H5, H6).
    
  • Performance:

    • Pros: distinct "fingerprint" of the molecule; contains all scalar coupling data.

    • Cons: In 2-fluorobenzoates, the signal often appears as a "multiplet of multiplets" (e.g., dddd). If H3/H4/H6 couplings are similar (e.g., ~5-6 Hz), the peak collapses into a broad, unresolvable quartette.

  • Verdict: High Risk. Only reliable if the resolution is >0.2 Hz/pt and the molecule has no other fluorine atoms.

Method B: F{ H} Inverse Gated Decoupled NMR

The quantitative approach: Irradiating the proton frequency to collapse all F-H couplings.

  • Mechanism: A continuous wave or composite pulse (WALTZ-16) is applied to the

    
    H channel during 
    
    
    
    F acquisition.
  • Performance:

    • Pros: Collapses the complex multiplet into a single singlet. Maximizes Signal-to-Noise (S/N).

    • Cons: Destroys all coupling information. You cannot measure

      
       values.
      
  • Verdict: Control Only. Essential for confirming chemical shift (

    
    ) and purity, but useless for topology assignment.
    
Method C: 2D F- H HOESY (Heteronuclear Overhauser Effect Spectroscopy)

The definitive approach: Correlating nuclei through space rather than through bonds.

  • Mechanism: HOESY detects magnetization transfer between F and H nuclei that are spatially close (< 5 Å).

  • Performance:

    • Pros: Unambiguously identifies the H-3 (ortho) proton, as it is spatially closest to the Fluorine. Once H-3 is identified in the proton spectrum, its large coupling (

      
      ) can be measured directly from the 
      
      
      
      H side.
    • Cons: Lower sensitivity than standard 2D experiments; requires long relaxation delays (D1).

  • Verdict: Gold Standard. The only self-validating method for de novo structural assignment.

Recommended Workflow & Decision Logic

To ensure scientific integrity and efficiency, do not rely on a single experiment. Use this logic flow:

G Start Unknown 2-Fluorobenzoate Run1D Run 1D 19F Coupled (High Res, AQ > 2s) Start->Run1D Analyze Analyze Multiplet Structure Run1D->Analyze Decision Is Multiplet Resolved? Analyze->Decision Direct Method A: Direct Measurement (First Order approx) Decision->Direct Yes (e.g. ddd) Complex Complex/Overlapping Multiplets Decision->Complex No (broad/roof effect) RunDecoupled Run 1D 19F{1H} (Confirm Purity/Shift) Complex->RunDecoupled RunHOESY Run 2D 19F-1H HOESY (Identify Ortho-H3) RunDecoupled->RunHOESY Extract Measure 3J(F-H3) from 1H Spectrum RunHOESY->Extract Simulation Optional: QM Spin Simulation (Iterative Fitting) Extract->Simulation Refine Values

Figure 1: Decision matrix for assigning fluorinated aromatics. Note the pivot to HOESY when 1D spectra are ambiguous.

Experimental Protocols

Protocol 1: The "Clean" 1D F Coupled Spectrum

Objective: To resolve small


 and 

couplings.
  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL DMSO-d6 .

    • Why: DMSO often separates aromatic proton signals better than CDCl3 due to viscosity and polarity effects, reducing second-order overlap.

  • Acquisition Parameters:

    • Spectral Width (SW): 20 ppm (centered on -110 ppm for benzoates).

    • Acquisition Time (AQ): > 2.0 seconds.[1] Crucial: Truncating the FID broadens lines, hiding small

      
       couplings.
      
    • Relaxation Delay (D1): 3.0 seconds. Fluorine relaxes slower than protons.

    • Pulse Angle: 30°.

Protocol 2: 2D F- H HOESY

Objective: To correlate F2 with H3.

  • Pulse Sequence: hoesyph (Bruker) or equivalent phase-sensitive HOESY.

  • Parameters:

    • Mixing Time (D8): 400–500 ms.

    • Why: The heteronuclear NOE builds up slowly. Too short, and you miss the signal; too long, and T1 relaxation destroys it.

    • Scans (NS): Minimum 32 (due to low sensitivity).

    • F1 Dimension (

      
      F):  Center on the specific fluorine peak found in the 1D spectrum to minimize acquisition time.
      

Data & Interpretation Guide

When analyzing the data, use the following reference table to validate your assignments. If your measured values deviate significantly (> 2 Hz) from these ranges, suspect a misassignment or a conformational change (e.g., steric crowding forcing the ester out of plane).

Coupling ConstantDescriptionExpected Value (Hz)Diagnostic Feature

Ortho-coupling9.0 – 11.0 Largest splitting. Usually a doublet.

Meta-coupling5.5 – 7.5 Intermediate. Often comparable to

.

Meta-coupling (via C1)4.0 – 6.0 Can be distinguished from H4 by COSY (H6 couples to H5).

Para-coupling0 – 2.0 Often unresolved broadening.
Technical Note on "W-Coupling"

In rigid 2-fluorobenzoate systems, if a substituent at position 6 locks the conformation, you may observe "W-coupling" (a specific through-bond geometry) that enhances the


 value. Do not confuse this with an ortho-coupling.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Loughborough University. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene.

  • Reich, H. J. (2023). H-F Coupling Constants. University of Wisconsin-Madison, Bordwell Data.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (See Chapter 5 for HOESY protocols).

Sources

A Comparative Guide to the FTIR Carbonyl Stretch Frequency of 4-bromobenzyl 2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) carbonyl (C=O) stretch frequency of 4-bromobenzyl 2-fluorobenzoate. In the landscape of pharmaceutical and materials science, precise characterization of molecular structure is paramount. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for identifying functional groups and elucidating the electronic environment within a molecule. The carbonyl stretch, in particular, is a powerful diagnostic marker in esters, its frequency being exquisitely sensitive to the electronic effects of neighboring substituents.

This guide will objectively compare the predicted carbonyl stretch frequency of 4-bromobenzyl 2-fluorobenzoate with related ester compounds. We will delve into the underlying principles governing the observed spectral shifts, supported by experimental data for analogous structures. Furthermore, a detailed experimental protocol for acquiring a high-quality FTIR spectrum of a solid sample is provided, ensuring methodological rigor and reproducibility.

The Carbonyl Stretch: A Sensitive Probe of Molecular Architecture

The C=O double bond in an ester typically exhibits a strong absorption band in the infrared spectrum in the region of 1750-1715 cm⁻¹[1]. The precise wavenumber of this absorption is dictated by the bond's strength, which is in turn influenced by a delicate interplay of inductive and resonance effects from the substituents attached to the carbonyl group and the ester oxygen.

  • Inductive Effects: Electronegative atoms can withdraw electron density through sigma (σ) bonds, strengthening the C=O bond and increasing the stretching frequency (hypsochromic or blue shift).

  • Resonance Effects: Delocalization of π-electrons can either increase or decrease the double bond character of the carbonyl group. Conjugation with an aromatic ring, for instance, typically lowers the C=O stretching frequency (bathochromic or red shift) by delocalizing the π-electrons and imparting more single-bond character to the carbonyl bond.

In the case of 4-bromobenzyl 2-fluorobenzoate, we must consider the electronic contributions of the 2-fluoro substituent on the benzoate ring and the 4-bromo substituent on the benzyl group.

Comparative Analysis of Carbonyl Stretch Frequencies

CompoundStructureCarbonyl (C=O) Stretch (cm⁻¹)Rationale for Frequency
Benzyl BenzoateBenzyl Benzoate~1720The carbonyl group is conjugated with the benzene ring, which lowers the frequency from a typical aliphatic ester (~1740 cm⁻¹).
2-Fluorobenzoic Acid2-Fluorobenzoic Acid~1700[2]The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect. Additionally, intramolecular hydrogen bonding in the carboxylic acid dimer significantly lowers the carbonyl stretching frequency.
4-bromobenzyl 2-fluorobenzoate (Predicted) 4-bromobenzyl 2-fluorobenzoate ~1725 - 1735 The electron-withdrawing inductive effect of the 2-fluoro substituent on the benzoate ring is expected to increase the C=O frequency compared to benzyl benzoate. The 4-bromo substituent on the benzyl ring has a minor inductive effect on the distant carbonyl group.
4-bromobenzyl benzoate (Predicted)4-bromobenzyl benzoate~1720The 4-bromo substituent on the benzyl portion is distant from the carbonyl group and is expected to have a negligible effect on its stretching frequency compared to benzyl benzoate.
Benzyl 2-fluorobenzoate (Predicted)Benzyl 2-fluorobenzoate~1725 - 1735Similar to the target molecule, the dominant electronic effect is the strong inductive withdrawal by the 2-fluoro substituent, leading to an increased carbonyl stretching frequency compared to benzyl benzoate.

Discussion of Predicted Frequencies:

The prediction for 4-bromobenzyl 2-fluorobenzoate places its carbonyl stretch at a higher wavenumber than that of benzyl benzoate. This is primarily attributed to the strong electron-withdrawing inductive effect of the fluorine atom at the ortho-position of the benzoate ring. This effect pulls electron density away from the carbonyl carbon, strengthening the C=O double bond and requiring more energy to excite its stretching vibration.

The bromine atom on the benzyl portion of the molecule is situated far from the carbonyl group, and its electronic influence is therefore considered minimal. Its primary contribution would be a weak deactivating inductive effect, which is unlikely to significantly alter the carbonyl frequency.

Visualizing Electronic Effects on the Carbonyl Group

The following diagram illustrates the key electronic factors influencing the carbonyl stretch frequency in 4-bromobenzyl 2-fluorobenzoate.

G cluster_benzoate 2-Fluorobenzoate Moiety cluster_benzyl 4-Bromobenzyl Moiety C=O C=O O O C=O->O C_aryl_1 C C=O->C_aryl_1 O_ester O O->O_ester C_aryl_2 C C_aryl_1->C_aryl_2 F F F->C_aryl_2 Strong Inductive Effect (-I) (Increases C=O frequency) C_aryl_2->F CH2 CH2 O_ester->CH2 C_aryl_benzyl Aryl Ring CH2->C_aryl_benzyl Br Br C_aryl_benzyl->Br Br->C_aryl_benzyl Weak Inductive Effect (-I) (Negligible impact)

Sources

Comparative Bioactivity Profile: 2-Fluorobenzoate vs. 4-Fluorobenzoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a head-to-head comparison of 2-fluorobenzoate (ortho) and 4-fluorobenzoate (para) esters, designed for medicinal chemists and pharmacologists. The strategic placement of a fluorine atom on the benzoate scaffold acts as a "molecular editor," drastically altering metabolic stability, binding affinity, and hydrolytic rates without significantly changing the steric footprint.

Key Distinction:

  • 4-Fluorobenzoate: The "Metabolic Shield." Primarily used to block Phase I metabolic oxidation (para-hydroxylation), extending half-life (

    
    ) while increasing lipophilicity.
    
  • 2-Fluorobenzoate: The "Electronic/Conformational Switch." Used to modulate carbonyl electrophilicity (prodrug activation rates) and lock molecular conformation via intramolecular electrostatic interactions (C-F···O=C), often enhancing receptor selectivity.

Physicochemical & Electronic Landscape

The bioactivity differences stem from the distinct electronic environments created by the fluorine atom's position.

Property2-Fluorobenzoate (Ortho)4-Fluorobenzoate (Para)Impact on Bioactivity
Electronic Effect Strong Inductive (-I) + Field Effect. Proximity to carbonyl dominates.Inductive (-I) + Resonance (+M). Balanced withdrawal.2-F makes the ester carbonyl significantly more electrophilic, potentially accelerating hydrolysis (prodrug activation).
Steric Hindrance Low (

). Minimal steric block, but creates "ortho effect" on conformation.
Negligible.2-F can force the carbonyl out of coplanarity with the ring, altering binding fit. 4-F mimics H sterically but changes electronics.
Metabolic Liability Blocks ortho-hydroxylation (minor pathway).Blocks para-hydroxylation (major CYP450 pathway).4-F is superior for extending drug half-life.
Lipophilicity (

)
Increases LogP (approx +0.14 vs H).Increases LogP (approx +0.14 vs H).Both enhance membrane permeability, but 4-F often aligns better with hydrophobic pockets.

Bioactivity Analysis: Case Studies

Scenario A: Metabolic Stability (The "Para-Block" Effect)

Winner: 4-Fluorobenzoate

In drug design, the para-position of a phenyl ring is the most electron-rich and accessible site for Cytochrome P450 (CYP) mediated oxidation. Replacing hydrogen with fluorine at this position effectively shuts down this metabolic route due to the strength of the C-F bond (approx. 116 kcal/mol) compared to the C-H bond.

  • Mechanism: The 4-F substituent prevents the formation of the arene oxide intermediate required for hydroxylation.

  • Data Insight: In comparative studies of 2-phenyl-1H-benzo[d]imidazoles, the 4-fluorophenyl derivatives consistently showed superior metabolic stability (>89% remaining after 120 min) compared to unsubstituted or ortho-substituted analogs, which are prone to rapid biotransformation.

Scenario B: Cytotoxicity & Receptor Binding

Winner: Context Dependent (often 2-F for specific conformational locking)

While 4-F is a metabolic shield, 2-F can act as a conformational lock. The high electronegativity of the ortho-fluorine can interact with the carbonyl oxygen (dipole-dipole repulsion) or amide hydrogens, forcing the molecule into a specific bioactive conformation.

  • Case Study: In a series of 2-phenylbenzoxazole fluorosulfate derivatives, the ortho-substituted (2-F) analog exhibited superior cytotoxicity against MCF-7 breast cancer cells compared to the para-analog.

  • Reasoning: The 2-F position likely locked the phenyl ring relative to the benzoxazole core, mimicking the rigid steroid scaffold required for estrogen receptor binding.

Scenario C: Antimicrobial Potency

Winner: 4-Fluorobenzoate (General Potency)

For general antimicrobial activity, particularly against Gram-positive bacteria (S. aureus), 4-fluorobenzoic acid derivatives (e.g., thiosemicarbazides) often outperform their 2-fluoro counterparts.

  • Mechanism: The 4-F substitution enhances lipophilicity without introducing steric clashes, allowing better penetration of the bacterial cell wall.

  • Experimental Data: 4-trifluoromethyl and 4-fluoro derivatives frequently show lower Minimum Inhibitory Concentrations (MIC) in the range of 7–15 µg/mL, whereas ortho-derivatives may show reduced activity due to inability to fit into the bacterial enzyme active sites (e.g., DNA gyrase).

Mechanistic Visualization

The following diagram illustrates the divergent fates of 2-F and 4-F substituted benzoates in a biological system, highlighting the metabolic blocking vs. conformational locking effects.

BioactivityPathways cluster_0 Substrate Input cluster_1 Metabolic Phase I (Liver) cluster_2 Target Interaction Compound_4F 4-Fluorobenzoate (Para-Substituted) CYP450 CYP450 Enzyme (Oxidation) Compound_4F->CYP450 Enters Liver Compound_2F 2-Fluorobenzoate (Ortho-Substituted) Compound_2F->CYP450 Enters Liver Receptor_Fit Receptor Binding (Conformational Lock) Compound_2F->Receptor_Fit Ortho-F Locks Conformation Metabolism_Block Metabolic Blockade (C-F Bond Stable) CYP450->Metabolism_Block Para-F Blocks Oxidation Metabolism_Allow Para-Hydroxylation (If Unblocked) CYP450->Metabolism_Allow Para-H Oxidized Metabolism_Block->Receptor_Fit High Bioavailability Steric_Clash Steric Clash (Reduced Affinity)

Caption: Mechanistic divergence of 4-F (metabolic stability) vs. 2-F (conformational locking) in biological systems.

Experimental Protocols

To validate these differences in your own research, use the following standardized protocols.

Protocol A: Comparative Hydrolysis Rate (Prodrug Activation)

Objective: Determine if the ortho-fluorine accelerates or retards ester hydrolysis compared to the para-analog.

  • Preparation: Dissolve 1.0 mmol of the 2-F and 4-F ester substrates separately in 10 mL of THF/Water (1:1).

  • Initiation: Add 1.0 mL of 0.1 M NaOH at 25°C.

  • Monitoring: Track the disappearance of the ester carbonyl peak (

    
    ) using in-situ FT-IR or HPLC (UV detection at 254 nm) every 5 minutes for 2 hours.
    
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    represents the pseudo-first-order rate constant.
    • Expectation: 2-F esters often hydrolyze faster due to inductive activation of the carbonyl, unless the alcohol group is extremely bulky (steric override).

Protocol B: Microsomal Stability Assay

Objective: Quantify the metabolic "shielding" effect of the 4-F substituent.

  • Incubation System:

    • Test Compound: 1 µM (final concentration).

    • Microsomes: Human Liver Microsomes (HLM), 0.5 mg protein/mL.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Reaction: Pre-incubate at 37°C for 5 min. Initiate with NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at 0, 15, 30, and 60 min into ice-cold acetonitrile (to quench).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Output: Calculate intrinsic clearance (

    
    ).
    
    • Validation: 4-F derivatives should show a

      
      , whereas non-fluorinated or 2-F (if para-H is exposed) analogs may show 
      
      
      
      .

Data Summary Table

Metric2-Fluorobenzoate4-FluorobenzoateReference Benchmark
Metabolic

(HLM)
Moderate (Para-H exposed)High (Para-F blocked)[1, 3]
Bacterial MIC (

)
> 30 µg/mL (Typical)7 - 15 µg/mL (Typical)[4, 5]
Hydrolysis Rate (

)
Fast (Inductive activation)Moderate[2]
Cytotoxicity (MCF-7) High (Specific scaffolds)Moderate (General)[6]

References

  • BenchChem. (2025).[1][2][3][4] A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives. Link

  • Kubyshkin, V., & Budisa, N. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. PMC. Link

  • Kondej, M., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust... Modulators. ACS Publications. Link

  • Plech, T., et al. (2020). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues. MDPI. Link

  • BenchChem. (2025).[1][2][3] Unveiling the Potent Biological Activities of 4-Fluorobenzoic Acid Derivatives. Link

  • ResearchGate. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. Link

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of (4-Bromophenyl)methyl 2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action

Do not dispose of this compound in general trash or non-halogenated solvent streams. [1]

(4-Bromophenyl)methyl 2-fluorobenzoate (CAS: 179232-29-2, analog) is a halogenated organic compound .[1][2] Its disposal requires strict segregation into Halogenated Waste Streams .[1] Failure to segregate this compound risks damaging downstream incineration infrastructure (due to hydrofluoric/hydrobromic acid generation) and violates EPA RCRA compliance standards regarding halogen content (>1,000 ppm).[1]

Immediate Classification:

  • Waste Stream: Halogenated Organic Solids (if pure) or Halogenated Solvents (if dissolved).[1]

  • RCRA Status: Likely Non-Listed, but must be managed as Hazardous Waste due to aquatic toxicity and halogen content.[1][2]

  • Compatibility: Incompatible with strong oxidizers and strong bases (risk of hydrolysis).[1]

Part 2: Chemical Profile & Hazard Logic[1]

To ensure safe handling, researchers must understand the "Why" behind the disposal protocols.[1][2] This compound is not just "chemical waste"; it is a precursor to corrosive acid gases upon thermal decomposition.[1]

Physicochemical Data Table
PropertyDescriptionOperational Implication
Chemical Structure Ester linkage between 2-fluorobenzoic acid and 4-bromobenzyl alcohol.[1]Susceptible to hydrolysis in basic conditions.[1]
Halogen Content Fluorine (F) and Bromine (Br) .[1]CRITICAL: Upon incineration, releases HF and HBr gases.[1][2] Requires scrubbed incineration.[1]
Physical State Solid (White to off-white powder).[1]Generates dust; inhalation hazard.[1]
Solubility Lipophilic (Soluble in DCM, DMSO, Ethyl Acetate).[1][2]Bioaccumulative potential; toxic to aquatic life.[1]
Reactivity Stable, but reactive with strong bases/oxidizers.[1][2]Do not co-mingle with basic waste (e.g., NaOH solutions) to prevent exothermic hydrolysis.[1][2]
The "Halogen Rule" (Scientific Integrity)

In industrial waste management, the distinction between "Halogenated" and "Non-Halogenated" is paramount.[2]

  • Non-Halogenated Waste (e.g., Acetone, Ethanol) is often used as fuel blending for cement kilns.[1][2]

  • Halogenated Waste (containing F, Cl, Br, I) cannot be used for standard fuel blending without specific pollution controls.[1][2]

  • The Risk: If this compound is mistakenly placed in a non-halogenated stream, the bromine and fluorine atoms will convert to Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) during combustion.[1] These acids corrode the combustion chamber and can be released into the atmosphere if the facility lacks specific acid-gas scrubbers [1, 5].[1]

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Use this for expired stocks, weighing errors, or pure solid spills.[1][2]

  • Container Selection: Select a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1] Avoid metal containers due to potential corrosion from hydrolysis products.[1]

  • Labeling: Apply a hazardous waste label.

    • Primary Constituent: "this compound"[1][2]

    • Hazard Checkbox: Toxic, Irritant.[1][2]

    • Stream Designation: "Solid Waste - Halogenated Organics."

  • Transfer: Transfer the solid using a disposable spatula.[1] Do not generate dust.[1][3][4][5]

  • Decontamination: Wipe the exterior of the container with a damp paper towel (solvent: ethanol or acetone) to remove dust residue.[1] Dispose of the wipe in the solid hazardous waste, not the trash.[1][2]

Protocol B: Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)

Use this for HPLC waste, reaction byproducts, or dissolved stocks.[1][2]

  • Solvent Assessment:

    • Scenario 1: Compound is dissolved in DCM or Chloroform.[1] -> Action: Pour directly into Halogenated Solvent carboy.[1]

    • Scenario 2: Compound is dissolved in Acetone, Methanol, or Ethyl Acetate.[1][2][6] -> Action: Because the solute contains halogens (Br, F), the ENTIRE solution must now be classified as Halogenated Waste .[1][2]

  • Segregation: Pour into the container marked "Halogenated Organic Solvents."

    • Note: Never pour into "Aqueous Waste" unless the organic content is <1% and approved by EHS.[1]

  • Compatibility Check: Ensure the waste container does not contain strong alkalis (e.g., 1M NaOH) to prevent hydrolysis and heat generation.[1]

Protocol C: Contaminated Debris (PPE, Syringes, TLC Plates)[1][2]
  • Sharps: Syringes contaminated with this compound must go into a Puncture-Proof Bio/Chem Sharps Container , not standard trash.[1]

  • Soft Waste: Gloves, weigh boats, and paper towels must be bagged in a clear, chemically resistant bag (e.g., 4-mil polyethylene) and tagged as "Contaminated Debris - Halogenated."[1][2]

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision-making process for segregating this specific compound to ensure regulatory compliance.

DisposalWorkflow Start Start: Waste Generation This compound StateCheck What is the physical state? Start->StateCheck Solid Solid Form (Powder/Crystals) StateCheck->Solid Pure Substance Liquid Liquid Form (Solution/Mother Liquor) StateCheck->Liquid Dissolved SolidDest DISPOSAL A: Solid Hazardous Waste (Tag: Halogenated Organic Solid) Solid->SolidDest TrashWarning STOP: Do NOT use General Trash or Non-Halo Streams Solid->TrashWarning Avoid SolventCheck Is the solvent Halogenated? Liquid->SolventCheck HaloSolv Solvent: DCM, Chloroform, etc. SolventCheck->HaloSolv Yes NonHaloSolv Solvent: Acetone, MeOH, EtOAc SolventCheck->NonHaloSolv No LiquidDest DISPOSAL B: Halogenated Solvent Waste (Must treat entire volume as Halogenated) HaloSolv->LiquidDest NonHaloSolv->LiquidDest Contaminates Stream

Figure 1: Operational decision tree for segregating this compound waste. Note that non-halogenated solvents become "Halogenated Waste" once this compound is added.[1][2]

Part 5: Emergency Response (Spills)

In the event of a spill, autonomy and speed are critical.[1][2]

  • Evacuate & Ventilate: If the spill is significant (>5g solid or >100mL solution), evacuate the immediate area to allow dust/vapors to settle.[1]

  • PPE Upgrade: Wear double nitrile gloves (minimum 0.11mm thickness) and a P95 particulate respirator if cleaning powder.[1]

  • Solid Spill:

    • Do not dry sweep (generates dust).[1]

    • Cover with wet paper towels (water or mineral oil) to dampen.[1]

    • Scoop into the Solid Waste container.[1]

  • Liquid Spill:

    • Absorb with vermiculite or polypropylene pads.[1]

    • Do not use combustible materials (sawdust) if dissolved in oxidizing solvents.[1]

    • Place absorbent materials into a sealed bag labeled "Hazardous Waste - Debris."[1]

Part 6: Regulatory & Compliance Reference (RCRA)

While this specific compound may not have a unique "P" or "U" list code, it falls under the following regulatory definitions [4, 5]:

  • Characteristic of Toxicity: If the waste extract contains contaminants above regulatory levels (TCLP), though this is usually determined by the generator.[1][2]

  • Halogenated Organic Compounds (HOCs): EPA regulations (40 CFR Part 268) place strict land disposal restrictions on HOCs.[1] Incineration is the required treatment method [5].[1]

  • Generator Responsibility: The "Cradle-to-Grave" liability implies that you, the researcher, are responsible for properly characterizing the waste to prevent downstream violations.[1][2]

References

  • Sigma-Aldrich. (2025).[1][3] Safety Data Sheet: Methyl 4-bromo-2-fluorobenzoate (Analog).[1] Retrieved from

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [1]

  • Fisher Scientific. (2025).[1] Safety Data Sheet: Methyl 4-(bromomethyl)benzoate.[1][5] Retrieved from [1]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268 - List of Halogenated Organic Compounds.[1] Retrieved from [1]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.[1] Retrieved from [1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.